Isooctyldinitrophenol
Description
Contextualization within Relevant Chemical Classes
Phenol (B47542), isooctyldinitro- belongs to several key chemical classes:
Phenols: These are compounds containing a hydroxyl (-OH) group bonded directly to an aromatic hydrocarbon ring. sciencemadness.org Phenols are known to be more acidic than alcohols and can form strong hydrogen bonds, which influences their solubility and boiling points. britannica.comnih.gov
Dinitrophenols: This subclass of phenols is characterized by the presence of two nitro (-NO2) groups on the aromatic ring. hmdb.ca The electron-withdrawing nature of the nitro groups significantly increases the acidity of the phenolic hydroxyl group. smolecule.com
Alkylated Phenols: The presence of the isooctyl group places this compound in the category of alkylated phenols. acs.org The alkyl chain, a non-polar hydrocarbon substituent, significantly impacts the compound's lipophilicity (its ability to dissolve in fats, oils, and non-polar solvents). acs.org
The specific isomer discussed here is 2,4-Dinitro-6-(1-methylheptyl)phenol, also referred to as DNOP. ontosight.ainoaa.gov Its structure marries the reactive and electronic properties of dinitrophenols with the steric and solubility characteristics imparted by the bulky isooctyl group.
Historical Trajectory of Scientific Inquiry Related to Analogous Compounds
The scientific investigation of dinitrophenols is most notably marked by the extensive research on its simpler analogue, 2,4-dinitrophenol (B41442) (DNP). wikipedia.org Initially used in the manufacturing of munitions and as a dye, DNP's potent biological activity was discovered in the 1930s. scispace.com Researchers at Stanford University found that DNP significantly increases metabolic rate, leading to its use as a weight-loss drug. nih.gov
The mechanism of action was later identified in 1948 by William F. Loomis and Fritz Albert Lipmann, who discovered that DNP acts as a protonophore, uncoupling oxidative phosphorylation in mitochondria. nih.gov This process dissipates the proton gradient in mitochondria, causing energy to be released as heat rather than being stored in ATP. nih.gov However, due to a very narrow therapeutic window and severe toxicity, its use in humans was banned in the United States in 1938. wikipedia.orgnih.gov Despite the ban, research into DNP and its derivatives has continued, exploring its mechanism and potential applications at low, weight-neutral doses for conditions like neurodegenerative diseases. nih.govnih.gov This historical context provides a critical foundation for understanding the research interest in more complex derivatives like Phenol, isooctyldinitro-.
Significance of Phenol, Isooctyldinitro- as a Model Compound for Advanced Research
While specific research explicitly using Phenol, isooctyldinitro- as a model compound is not widespread, its structure makes it a valuable tool for several areas of advanced research. 2,4-dinitrophenol itself is considered a benchmark compound for alkyl dinitrophenols. researchgate.net The addition of the isooctyl group in Phenol, isooctyldinitro- provides a model to study:
The influence of lipophilicity: The long, branched alkyl chain dramatically increases the compound's non-polar character compared to DNP. This makes it an ideal model to investigate how lipophilicity affects the transport of dinitrophenols across biological membranes and their partitioning into different cellular compartments. This is particularly relevant for designing molecules with targeted delivery or specific pharmacokinetic properties. mdpi.com
Structure-activity relationships: By comparing the biological and chemical activities of Phenol, isooctyldinitro- to simpler dinitrophenols, researchers can elucidate the role of the alkyl substituent. This helps in understanding how steric bulk and lipophilicity modulate the uncoupling activity and other interactions at a molecular level.
Environmental science studies: Phenolic compounds are common environmental pollutants. Phenol itself is used as a model compound in studies on the degradation of aromatic pollutants. researchgate.netresearchgate.net The structure of Phenol, isooctyldinitro-, with its combination of an aromatic ring, nitro groups, and a hydrocarbon chain, makes it a relevant model for studying the environmental fate and transport of complex industrial chemicals. nih.gov It can also serve as a model for developing extraction and separation techniques for phenolic compounds from complex mixtures like pyrolysis oil. hmdb.ca
Overview of Research Paradigms and Theoretical Frameworks Applied to Phenolic Dinitro Compounds
The study of phenolic dinitro compounds employs a range of experimental and theoretical approaches.
Experimental Paradigms:
Mitochondrial Bioenergetics: A primary research paradigm involves studying the effects of these compounds on mitochondrial function. Techniques are used to measure oxygen consumption, membrane potential, and ATP synthesis to quantify their uncoupling activity. nih.govnih.gov
Synthesis and Derivatization: The synthesis of various alkylated and ester derivatives of dinitrophenols is a common research practice. mdpi.comresearchgate.net This allows for the systematic exploration of how modifying the structure affects the compound's properties. Typical synthetic routes involve the nitration of alkylphenols or the alkylation of dinitrophenol. scispace.comwikipedia.org
Analytical Chemistry: Methods like High-Performance Liquid Chromatography (HPLC) are developed and validated for the detection and quantification of phenols and nitrophenols in various matrices, including environmental water samples. researchgate.net This is crucial for monitoring and degradation studies.
Theoretical Frameworks:
Density Functional Theory (DFT): DFT calculations are a powerful tool used to understand the electronic structure and reactivity of nitroaromatic compounds. These calculations can provide insights into reaction mechanisms and predict properties like electronic stability. acs.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to correlate the chemical structure of compounds with their biological activity. For phenolic dinitrophenols, QSAR studies can help predict their uncoupling potency based on physicochemical parameters like pKa and lipophilicity (logP).
Below are data tables summarizing key properties of Phenol, isooctyldinitro- and its parent compound, phenol.
Table 1: Chemical Identity of Phenol, Isooctyldinitro-
| Identifier | Value |
|---|---|
| IUPAC Name | 2,4-Dinitro-6-(1-methylheptyl)phenol |
| Synonyms | DNOP, 2,4-Dinitro-6-(1'-methylheptyl)phenol |
| CAS Number | 3687-22-7 |
| Molecular Formula | C₁₄H₂₀N₂O₅ |
| Molecular Weight | 296.32 g/mol |
Data sourced from multiple references. smolecule.comontosight.ainoaa.gov
Table 2: Physicochemical Properties
| Property | Phenol, Isooctyldinitro- | Phenol |
|---|---|---|
| Appearance | - | Transparent crystalline solid |
| Molecular Weight | 296.32 g/mol | 94.11 g/mol |
| Melting Point | Data not available | 40.5 °C |
| Boiling Point | Data not available (decomposes) | 181.7 °C |
| Acidity (pKa) | 5.69 - 6.79 | ~10 |
| UV Absorption Maxima (acidic) | 240 nm, 310 nm | - |
| UV Absorption Maxima (basic) | 260 nm, 372 nm, 405 nm | - |
Data for Phenol, Isooctyldinitro- is for the closely related compound meptyldinocap (B1662176). Data sourced from multiple references. smolecule.comwikipedia.org
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| Phenol, isooctyldinitro- |
| 2,4-Dinitrophenol (DNP) |
| Phenol |
| 2,4-Dinitro-6-(1-methylheptyl)phenol (DNOP) |
Properties
CAS No. |
37224-61-6 |
|---|---|
Molecular Formula |
C14H20N2O5 |
Molecular Weight |
296.32 g/mol |
IUPAC Name |
4-(6-methylheptyl)-2,6-dinitrophenol |
InChI |
InChI=1S/C14H20N2O5/c1-10(2)6-4-3-5-7-11-8-12(15(18)19)14(17)13(9-11)16(20)21/h8-10,17H,3-7H2,1-2H3 |
InChI Key |
JKFMWCBNRBUHPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCC1=C(C=C(C=C1[N+](=O)[O-])O)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Organic Synthesis and Derivatization Strategies of Phenol, Isooctyldinitro
Mechanistic Investigations of Nitration Pathways in Isooctyl Phenols
The dinitration of isooctyl phenols is a classic example of electrophilic aromatic substitution, where the directing effects of the hydroxyl and isooctyl groups, along with steric considerations, play a crucial role in determining the structure of the final product. The starting material is typically a p-isooctylphenol (B13761345), as the Friedel-Crafts alkylation of phenol (B47542) with an isooctyl precursor would predominantly yield the para-substituted product due to the steric bulk of the isooctyl group.
Exploration of Regioselectivity and Stereoselectivity in Dinitration
The regioselectivity of the dinitration of p-isooctylphenol is primarily governed by the activating and directing effects of the hydroxyl (-OH) group and the deactivating, yet ortho-, para-directing, nature of the alkyl group. The hydroxyl group is a powerful activating group that directs electrophilic substitution to the ortho and para positions. google.com Since the para position is already occupied by the isooctyl group, the incoming nitro groups are directed to the two ortho positions.
The isooctyl group, being a bulky alkyl substituent, exerts a significant steric hindrance effect. nih.gov This steric bulk further reinforces the nitration at the positions ortho to the hydroxyl group and meta to the isooctyl group, leading to the formation of 4-isooctyl-2,6-dinitrophenol as the major product. The initial nitration is expected to occur at one of the ortho positions, and the introduction of the first electron-withdrawing nitro group deactivates the ring, making the second nitration step require more forcing conditions.
Stereoselectivity becomes a consideration depending on the specific isomer of the "isooctyl" group used. For instance, if the isooctyl group is 1-methylheptyl, it contains a chiral center. While the nitration reaction itself does not typically create new stereocenters on the aromatic ring, the presence of a chiral alkyl group can, in principle, lead to diastereomeric products if a chiral reagent or catalyst is used, although this is not a common strategy for this class of compounds. In standard nitration procedures, the product would be a racemic mixture of the enantiomers of 4-(1-methylheptyl)-2,6-dinitrophenol.
Directing Effects in Dinitration of p-Isooctylphenol
| Substituent | Position | Electronic Effect | Directing Influence |
| -OH (Hydroxyl) | 1 | Activating | Ortho, Para |
| -C8H17 (Isooctyl) | 4 | Weakly Activating | Ortho, Para |
| -NO2 (Nitro) | 2 | Deactivating | Meta |
This table illustrates the directing effects of the substituents on the phenol ring, leading to the predominant formation of the 2,6-dinitro isomer.
Kinetic and Thermodynamic Aspects of Reaction Optimization
The dinitration of isooctylphenol (B12645080) can be influenced by kinetic and thermodynamic control. iitd.ac.inlibretexts.orgpressbooks.pubwikipedia.orglibretexts.org At lower temperatures and with shorter reaction times, the reaction is under kinetic control, favoring the product that is formed fastest. libretexts.orgwikipedia.org In the case of nitration of phenols, mononitration is the kinetically favored initial step. Achieving dinitration requires overcoming a higher activation energy due to the deactivating effect of the first nitro group.
Thermodynamic control is favored by higher temperatures and longer reaction times, allowing the reaction to reach equilibrium and form the most stable product. pressbooks.pubwikipedia.org In the context of dinitration, the 2,6-dinitro isomer is generally the most thermodynamically stable product due to the minimization of steric strain and the electronic stabilization provided by the symmetrical placement of the nitro groups relative to the hydroxyl group.
Reaction optimization for the synthesis of Phenol, isooctyldinitro- involves a careful balance of these factors. The concentration of the nitrating agent (typically a mixture of nitric and sulfuric acid), temperature, and reaction time must be controlled to maximize the yield of the desired dinitro product while minimizing the formation of mononitrated intermediates and unwanted byproducts from oxidation or over-nitration.
Factors Influencing Dinitration of Isooctylphenol
| Parameter | Effect on Reaction | Optimization Goal |
| Temperature | Affects reaction rate and product distribution (kinetic vs. thermodynamic control) | Balance rate and selectivity, avoid decomposition |
| Reaction Time | Determines the extent of reaction and influences product ratios | Ensure complete dinitration without byproduct formation |
| Nitrating Agent Conc. | Drives the electrophilic substitution | Use sufficient concentration for dinitration without excessive oxidation |
| Solvent | Can influence regioselectivity and reaction rate | Choose a solvent that allows for good solubility and temperature control |
This table summarizes the key parameters and their impact on the dinitration process, highlighting the considerations for optimizing the synthesis.
Innovative Synthetic Methodologies for Enhanced Purity and Yield
Traditional nitration methods often involve harsh conditions and the use of large quantities of strong acids, leading to challenges in product purification and environmental concerns. Modern synthetic chemistry seeks to address these issues through greener and more efficient methodologies.
Green Chemistry Approaches in Dinitrophenol Synthesis
Green chemistry principles are increasingly being applied to the synthesis of nitrophenols to improve safety and sustainability. colab.wsresearchgate.net For the dinitration of isooctylphenol, several green approaches can be considered:
Solid Acid Catalysts: The use of solid acid catalysts, such as zeolites, clays (B1170129) (e.g., montmorillonite), or sulfated zirconia, can replace corrosive liquid acids like sulfuric acid. colab.ws These catalysts are often reusable, reduce waste, and can lead to improved selectivity.
Solvent-Free Reactions: Performing the nitration under solvent-free conditions, for instance by mechanochemical mixing of the solid phenol with a nitrating agent, can significantly reduce the environmental impact and simplify product work-up. rsc.org
Alternative Nitrating Agents: The use of alternative nitrating agents, such as dinitrogen pentoxide (N2O5) in an inert solvent or metal nitrates in the presence of an activating agent, can offer milder reaction conditions and different selectivity profiles compared to traditional mixed acids. acs.org
Catalytic Systems for Selective Functionalization
The development of advanced catalytic systems is key to achieving high selectivity and yield in the dinitration of isooctylphenol. While traditional nitration is often not considered a catalytic process in the strictest sense, modern methods employ catalytic approaches to enhance the reaction's efficiency and control.
Lewis Acid Catalysis: Lewis acids can be used to activate the nitrating agent, potentially allowing for lower reaction temperatures and improved control over the nitration process. For instance, lanthanide triflates have been shown to catalyze the nitration of aromatic compounds with stoichiometric amounts of nitric acid. core.ac.uk
Phase-Transfer Catalysis: In biphasic systems, phase-transfer catalysts can be employed to transport the nitrating species from an aqueous phase to an organic phase containing the isooctylphenol. acs.org This can enable the use of more dilute and less hazardous acid solutions while maintaining a high reaction rate.
The purification of Phenol, isooctyldinitro- to a high degree of purity often involves techniques such as recrystallization or chromatography. The choice of solvent for recrystallization is critical and is typically an ethanol-water mixture or a similar system where the solubility of the dinitrophenol derivative changes significantly with temperature.
Structure-Activity Relationship (SAR) Hypotheses in Derivatives of Phenol, Isooctyldinitro-
The biological activity of dinitrophenol derivatives, particularly their use as pesticides, is strongly influenced by their chemical structure. nih.govresearchgate.netnih.govmdpi.com Structure-activity relationship (SAR) studies aim to identify the key molecular features responsible for this activity, guiding the design of more effective and selective agents. For derivatives of Phenol, isooctyldinitro-, the primary application is as a fungicide, with compounds like Dinocap (B1148560) being prominent examples. fao.org
SAR studies on alkyl-dinitrophenols have elucidated several key principles:
Effect of the Alkyl Group: The nature of the alkyl substituent has a profound impact on fungicidal activity. The optimal chain length and degree of branching of the isooctyl group are critical for activity. Studies have shown that for a given number of carbon atoms in the alkyl chain, the position and nature of branching can significantly affect the efficacy against different fungal species. researchgate.net For instance, against apple mildew, 4-(α-branched alkyl)-2,6-dinitrophenols were found to be more active than their 2-alkyl-4,6-dinitrophenol counterparts. researchgate.net
Position of Nitro Groups: The 2,6-dinitro substitution pattern is generally associated with high fungicidal activity in 4-alkylphenols. This arrangement, combined with the 4-alkyl group, appears to provide an optimal configuration for interaction with the biological target.
SAR Summary for Alkyl-Dinitrophenol Fungicides
| Molecular Feature | Influence on Fungicidal Activity | Rationale |
| Alkyl Chain Length & Branching | Optimal length and α-branching are crucial for high activity. | Affects lipophilicity and binding to the target site. |
| Position of Alkyl Group | 4-alkyl substitution is often more effective than 2-alkyl for certain fungi. researchgate.net | Influences the overall shape and electronic distribution of the molecule. |
| Dinitro Substitution Pattern | 2,6-dinitro pattern is generally preferred for 4-alkylphenols. | Provides the necessary electronic and steric properties for activity. |
| Phenolic -OH vs. Ester | Esterification can enhance or decrease activity depending on the ester and target. researchgate.net | Modifies lipophilicity, transport properties, and may act as a pro-drug. |
This table provides a summary of the structure-activity relationships for alkyl-dinitrophenol derivatives based on available research, offering insights into the design of effective fungicides.
Theoretical Considerations for Substituent Effects on Reactivity
The reactivity of the Phenol, isooctyldinitro- molecule is fundamentally governed by the electronic properties of its substituents and their positions on the phenolic ring. The interplay between the electron-donating isooctyl group and the strongly electron-withdrawing nitro groups dictates the molecule's behavior in chemical reactions.
Substituents on a benzene (B151609) ring can significantly accelerate or retard a reaction. libretexts.org Groups that donate electron density to the ring enhance its nucleophilicity, making it more reactive toward electrophiles; these are known as activating groups. libretexts.org Conversely, groups that withdraw electron density make the ring electron-poor, slowing reactions with electrophiles; these are termed deactivating groups. libretexts.org
In the case of Phenol, isooctyldinitro-, the key substituents and their effects are:
Hydroxyl (-OH) Group: The hydroxyl group is a potent activating group and directs incoming electrophiles to the ortho and para positions. This is due to the resonance delocalization of one of its non-bonded electron pairs into the aromatic π-system. libguides.com
Nitro (-NO₂) Groups: The two nitro groups are powerful deactivating groups. They are strong electron-withdrawing groups, both through induction and resonance (a -M effect), which significantly reduces the electron density of the aromatic ring. libretexts.org This deactivation makes electrophilic aromatic substitution much more difficult compared to unsubstituted phenol.
Isooctyl Group: As an alkyl group, the isooctyl substituent is a weak activating group, donating electron density primarily through an inductive effect (+I effect). It also directs incoming electrophiles to the ortho and para positions.
The combined influence of these groups results in a highly polarized molecule. The dominant electron-withdrawing nature of the two nitro groups makes the aromatic ring electron-deficient. However, the most profound effect is on the acidity of the phenolic proton. Electron-withdrawing substituents, particularly at the ortho and para positions, stabilize the resulting phenoxide ion through resonance and inductive effects, thereby increasing the phenol's acidity. libguides.comvanderbilt.edu The negative charge of the phenoxide ion can be delocalized onto the nitro groups, greatly enhancing its stability. libguides.com While the electron-donating isooctyl group slightly destabilizes the phenoxide ion, its effect is minor compared to the powerful stabilizing influence of the two nitro groups. vanderbilt.edu
The additive nature of these substituent effects allows for a qualitative prediction of the compound's acidity (pKa).
Table 1: Comparison of Acidity (pKa) for Substituted Phenols
| Compound | Substituent(s) | pKa Value (approx.) | Rationale for Acidity |
| Phenol | -H | 10.0 | Baseline acidity. |
| 4-Nitrophenol (B140041) | One -NO₂ group | 7.2 | Increased acidity due to stabilization of the phenoxide ion by the electron-withdrawing nitro group. libguides.com |
| 2,4-Dinitrophenol (B41442) | Two -NO₂ groups | 4.1 | Significantly increased acidity due to the powerful stabilizing effect of two nitro groups. |
| Phenol, isooctyldinitro- | Two -NO₂ groups, one isooctyl group | 4.0 - 4.5 (Estimated) | High acidity is expected, dominated by the two nitro groups. The weak electron-donating isooctyl group may slightly decrease the acidity compared to 2,4-dinitrophenol. |
Due to the strong deactivation by the nitro groups, derivatization strategies often focus on reactions of the highly acidic hydroxyl group, such as acylation to form esters or alkylation to form ethers, rather than electrophilic substitution on the aromatic ring. libguides.comnih.gov
Computational Chemistry Applications in Predicting Derivative Behavior
Computational chemistry provides powerful tools for predicting the behavior of molecules like Phenol, isooctyldinitro- and its potential derivatives, offering insights that can guide synthetic efforts. rsc.org Techniques such as Density Functional Theory (DFT) can be used to model molecular structure, electronic properties, and reaction pathways, helping to rationalize reactivity and predict the outcomes of derivatization. rsc.orgchemrxiv.org
For a substituted phenol, computational models can predict several key parameters:
Molecular Electrostatic Potential (MESP): MESP maps illustrate the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For Phenol, isooctyldinitro-, the MESP would show a highly positive (electron-poor) potential around the aromatic ring due to the nitro groups and a negative (electron-rich) potential near the phenolic oxygen. This confirms the hydroxyl group as the likely site for nucleophilic attack.
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy and location of the HOMO indicate the site of electron donation (nucleophilicity), while the LUMO indicates the site of electron acceptance (electrophilicity). For Phenol, isooctyldinitro-, the HOMO would likely be localized on the phenoxide oxygen, while the LUMO would be distributed across the nitro-substituted aromatic ring.
The introduction of a new functional group through derivatization will alter these computational parameters. By comparing the calculated properties of the parent molecule with those of a potential derivative, chemists can predict how its behavior will change.
Table 2: Illustrative Computational Data for Derivatization of Phenol, Isooctyldinitro-
| Molecule | Predicted Property | Value (Arbitrary Units) | Implication for Reactivity |
| Phenol, isooctyldinitro- | MESP at Phenolic Oxygen | -45 kcal/mol | High negative potential indicates a reactive nucleophilic site. |
| LUMO Energy | -3.5 eV | Low LUMO energy suggests the ring is a good electron acceptor, susceptible to nucleophilic aromatic substitution. | |
| pKa (calculated) | 4.2 | Confirms high acidity, making deprotonation favorable. | |
| Anisole, isooctyldinitro- (Methyl Ether Derivative) | MESP at Ether Oxygen | -25 kcal/mol | Reduced negative potential compared to the parent phenol, indicating lower nucleophilicity. |
| LUMO Energy | -3.3 eV | Slightly higher LUMO energy, suggesting a modest decrease in susceptibility to nucleophilic attack on the ring. | |
| Reaction Feasibility | N/A | The hydroxyl group is no longer available for reactions like esterification. The molecule is now more stable and less acidic. |
These computational approaches enable a rational design of derivatives. nih.gov For instance, by modeling various ester or ether derivatives of Phenol, isooctyldinitro-, one could systematically tune properties like lipophilicity, steric profile, and electronic character to achieve a desired function, optimizing the molecule for a specific application without exhaustive experimental synthesis.
Elucidation of Molecular and Biochemical Mechanisms of Action in Non Human Biological Systems
Biochemical Pathway Perturbations in Prokaryotic and Eukaryotic Model Organisms
The primary mechanism by which dinitrophenols exert their biological effects is through the disruption of energy transduction pathways, a process that is fundamental to both prokaryotic and eukaryotic life.
Substituted phenols, particularly those with nitro groups, are well-documented as protonophoric uncoupling agents. uq.edu.au This means they can transport protons across biological membranes that are normally impermeable to them, such as the inner mitochondrial membrane in eukaryotes or the cytoplasmic membrane in prokaryotes. This action dissipates the proton motive force (PMF), which is the electrochemical gradient of protons generated by electron transport chains. The PMF is crucial for the synthesis of ATP by ATP synthase.
The uncoupling activity of a phenol (B47542) is dependent on its ability to exist in both a protonated (acidic) and deprotonated (anionic) state and to be soluble in the lipid bilayer of the membrane. The isooctyl group in Phenol, isooctyldinitro- would dramatically increase its lipid solubility, facilitating its entry into and transport across the membrane. The dinitro groups increase the acidity of the phenolic hydroxyl group, allowing it to deprotonate more readily on the more alkaline side of the membrane (e.g., the mitochondrial matrix) and pick up a proton on the more acidic side (e.g., the mitochondrial intermembrane space).
The general mechanism can be described as follows:
The protonated form of Phenol, isooctyldinitro- diffuses from the acidic side of the membrane to the alkaline side.
On the alkaline side, it releases a proton, contributing to the dissipation of the proton gradient.
The resulting anionic form, stabilized by the electron-withdrawing nitro groups, then diffuses back to the acidic side of the membrane.
On the acidic side, it picks up a proton, and the cycle repeats.
This shuttling of protons effectively short-circuits the normal flow of protons through ATP synthase, uncoupling electron transport from ATP synthesis.
In isolated mitochondria, the hallmark effect of uncoupling agents like dinitrophenols is a marked increase in the rate of oxygen consumption without a corresponding increase in ATP synthesis. nih.gov This is because the electron transport chain works at a maximal rate to try and maintain the proton gradient that is continuously being dissipated by the uncoupler. The energy that would have been used to synthesize ATP is instead released as heat.
For Phenol, isooctyldinitro-, it is expected that in in vitro mitochondrial assays, its addition would lead to:
An increase in the rate of oxygen consumption.
A decrease in ATP synthesis.
A collapse of the mitochondrial membrane potential.
The high lipophilicity conferred by the isooctyl group might lead to a more potent uncoupling effect at lower concentrations compared to dinitrophenol (DNP), as it would partition more readily into the mitochondrial membrane.
Table 1: Expected Effects of Phenol, isooctyldinitro- on Mitochondrial Parameters in vitro
| Parameter | Expected Effect | Rationale |
|---|---|---|
| Oxygen Consumption Rate | Increase | Compensatory action of the electron transport chain to re-establish the proton gradient dissipated by the uncoupler. |
| ATP Synthesis Rate | Decrease | Dissipation of the proton motive force required by ATP synthase to produce ATP. |
| Mitochondrial Membrane Potential | Decrease (Collapse) | The protonophoric action directly neutralizes the electrochemical gradient across the inner mitochondrial membrane. |
| Heat Production | Increase | The energy from the electron transport chain is released as heat instead of being captured in the chemical bonds of ATP. |
Enzymatic Interactions and Inhibition Kinetics
While the primary mechanism of dinitrophenols is uncoupling, they and other phenolic compounds can also interact with and inhibit various enzymes.
Phenolic compounds are known to inhibit a variety of enzymes, often through non-specific interactions such as hydrogen bonding and hydrophobic interactions with the protein structure. researchgate.net Enzymes that have been shown to be inhibited by various phenols include oxidoreductases, transferases, and hydrolases. For example, phenol itself has been shown to be a reversible inhibitor of β-N-acetyl-D-glucosaminidase. nih.gov
For Phenol, isooctyldinitro-, the bulky and hydrophobic isooctyl group, along with the potential for hydrogen bonding from the hydroxyl group and electrostatic interactions from the nitro groups, would allow for a wide range of interactions with enzyme active sites or allosteric sites. Specific enzymes that could be targeted would likely have hydrophobic pockets where the isooctyl group could bind.
The relationship between the structure of a substituted phenol and its biological activity is influenced by several factors:
Acidity (pKa): The nitro groups lower the pKa of the phenolic hydroxyl group, increasing the concentration of the phenolate (B1203915) anion at physiological pH. This is crucial for the protonophoric cycle.
Lipophilicity (LogP): The hydrophobicity of the molecule determines how well it partitions into the biological membranes. The isooctyl group would give Phenol, isooctyldinitro- a very high LogP value, leading to high membrane concentrations.
Steric Factors: The size and shape of the molecule can influence its ability to fit into enzyme active sites or to translocate across membranes. uq.edu.au
The combination of these factors in Phenol, isooctyldinitro- suggests a potent biological activity, primarily driven by its ability to disrupt membrane gradients, but with the potential for direct enzyme inhibition as well.
Table 2: Structure-Activity Relationships for Substituted Phenols
| Structural Feature | Influence on Mechanism | Example Compound |
|---|---|---|
| Nitro Groups | Increase acidity (lower pKa), facilitating deprotonation. | 2,4-Dinitrophenol (B41442) |
| Alkyl Chains (e.g., Isooctyl) | Increase lipophilicity (higher LogP), enhancing membrane partitioning and concentration. | Phenol, isooctyldinitro- |
| Halogen Substituents | Increase lipophilicity and can influence acidity. | Pentachlorophenol |
Gene Expression and Proteomic Modulations in Response to Exposure (Non-Human)
Exposure to cellular stressors like uncoupling agents can trigger significant changes in gene expression and protein profiles as the organism attempts to compensate for the metabolic disruption. While specific data for Phenol, isooctyldinitro- is not available, studies with other uncouplers in model organisms can provide insight into the expected responses.
In response to mitochondrial uncoupling, cells often activate pathways related to:
Stress Response: Upregulation of heat shock proteins (HSPs) and other chaperones to deal with potential protein misfolding caused by increased temperature and oxidative stress.
Mitochondrial Biogenesis: An attempt to produce more mitochondria to compensate for the inefficiency of ATP production. This involves the upregulation of transcription factors like PGC-1α and NRF-1.
Metabolic Reprogramming: Changes in the expression of genes involved in glycolysis, fatty acid oxidation, and other metabolic pathways to try and meet the cell's energy demands.
Oxidative Stress Defense: Increased expression of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase to counteract the increased production of reactive oxygen species (ROS) by the hyperactive electron transport chain.
It is plausible that exposure of a model organism, such as the nematode Caenorhabditis elegans or the yeast Saccharomyces cerevisiae, to Phenol, isooctyldinitro- would lead to a proteomic and transcriptomic profile indicative of severe mitochondrial stress and a corresponding activation of cellular defense mechanisms. nih.govwikipedia.org
Transcriptomic Profiling of Stress Responses
Exposure of non-human organisms to phenolic compounds invariably triggers a cascade of stress responses at the molecular level, which can be comprehensively mapped through transcriptomic profiling. This technique allows for a broad-spectrum analysis of gene expression changes, providing insights into the cellular pathways perturbed by the chemical stressor.
Studies on various organisms have demonstrated that exposure to phenols leads to significant alterations in the expression of genes involved in oxidative stress, metabolism, and cellular defense mechanisms. For instance, in the plant species Arabidopsis thaliana, exposure to phenol has been shown to induce the expression of genes related to reactive oxygen species (ROS) detoxification, such as glutathione S-transferases and peroxidases. nih.gov This suggests that a primary response to phenol exposure is the activation of pathways aimed at mitigating cellular damage from oxidative stress.
In aquatic organisms, the transcriptomic response to phenolic compounds can be complex, affecting a wide range of physiological processes. For example, exposure of fish to certain phenolic compounds can lead to the differential expression of genes involved in endocrine function, immune response, and xenobiotic metabolism. The upregulation of cytochrome P450 genes is a common finding, indicating an attempt by the organism to metabolize and eliminate the toxic compound.
While specific data for "Phenol, isooctyldinitro-" is unavailable, it is plausible that its dinitro- and isooctyl- substitutions would elicit a unique yet overlapping transcriptomic signature compared to parent phenol. The dinitro- groups are known to uncouple oxidative phosphorylation, which would likely lead to the upregulation of genes involved in energy metabolism and stress response pathways. The isooctyl- group, being lipophilic, may facilitate the compound's interaction with cellular membranes, potentially triggering stress responses related to membrane integrity.
Table 1: Illustrative Transcriptomic Changes in a Model Organism Exposed to a Generic Dinitrophenol Compound
| Gene Category | Gene Name (Example) | Regulation | Potential Function |
| Oxidative Stress | Superoxide Dismutase (SOD) | Upregulated | Detoxification of reactive oxygen species |
| Catalase (CAT) | Upregulated | Decomposition of hydrogen peroxide | |
| Heat Shock Response | Heat Shock Protein 70 (HSP70) | Upregulated | Protein folding and repair |
| Xenobiotic Metabolism | Cytochrome P450 1A (CYP1A) | Upregulated | Detoxification of foreign compounds |
| DNA Repair | DNA Damage-Inducible Transcript 4 | Upregulated | Response to DNA damage |
| Apoptosis | Caspase-3 | Upregulated | Programmed cell death |
This table is for illustrative purposes and based on general responses to dinitrophenols, not "Phenol, isooctyldinitro-" specifically.
Identification of Differentially Expressed Proteins in Non-Target Organisms
Proteomic analysis complements transcriptomics by providing a direct picture of the functional molecules within the cell. The identification of differentially expressed proteins following exposure to a chemical stressor can reveal the specific cellular machinery affected and the adaptive or toxicological responses at a protein level.
In non-target organisms, exposure to phenolic compounds has been shown to alter the expression of a variety of proteins. For example, a study on the estuarine copepod Eurytemora affinis exposed to alkylphenols revealed differential expression of proteins involved in energy metabolism, cell growth, and oxidative stress response. nih.gov This indicates that at the protein level, the organism is reallocating resources to cope with the toxicant.
Proteomic studies on organisms exposed to dinitrophenols have highlighted changes in proteins associated with mitochondrial function, consistent with their known role as uncouplers of oxidative phosphorylation. Proteins involved in the electron transport chain and ATP synthesis are often found to be differentially expressed, reflecting the disruption of cellular energy production.
For a compound like "Phenol, isooctyldinitro-", one could hypothesize a proteomic profile reflecting both the dinitrophenol and alkylphenol characteristics. This might include alterations in:
Mitochondrial proteins: Due to the uncoupling activity of the dinitro- groups.
Stress response proteins: Such as heat shock proteins and antioxidant enzymes, to combat cellular stress.
Metabolic enzymes: Reflecting a shift in metabolic pathways to compensate for altered energy production and to detoxify the compound.
Structural proteins: As high concentrations of lipophilic compounds can disrupt membrane integrity.
Table 2: Potential Differentially Expressed Proteins in a Model Aquatic Organism Exposed to "Phenol, isooctyldinitro-"
| Protein Category | Protein Name (Example) | Regulation | Potential Function |
| Energy Metabolism | ATP synthase subunit alpha | Downregulated | Disruption of ATP synthesis |
| Pyruvate kinase | Upregulated | Shift towards glycolysis | |
| Oxidative Stress | Glutathione S-transferase | Upregulated | Detoxification of xenobiotics |
| Peroxiredoxin | Upregulated | Reduction of peroxides | |
| Protein Folding | Heat Shock Protein 90 (HSP90) | Upregulated | Chaperone activity under stress |
| Cytoskeleton | Actin | Downregulated | Disruption of cell structure |
This table is hypothetical and illustrates the types of protein changes that might be expected based on the activities of related compounds.
Environmental Dynamics: Fate, Transport, and Biogeochemical Cycling of Phenol, Isooctyldinitro
Abiotic Degradation Pathways in Environmental Compartments
Abiotic degradation, occurring without the involvement of living organisms, is a critical factor in determining the persistence of a chemical in the environment. For dinitrophenolic compounds, these processes are primarily driven by light (photolysis) and chemical reactions in water (hydrolysis and oxidation).
Photolysis, or degradation by sunlight, is a significant pathway for the transformation of dinitrophenols in the environment. Studies on 2,4-DNP and other dinitrophenol pesticides show that they can be degraded by UV light, especially in the presence of photocatalysts like titanium dioxide (TiO2) or zinc ferrite (B1171679) (ZnFe2O4). researchgate.netresearchgate.net
In one study, the photocatalytic degradation of 2,4-DNP using a zinc ferrite catalyst was efficient, with an 82% reduction in concentration within 15 minutes of UV irradiation. researchgate.net The process involved an unusual photohydrolysis mechanism, adding water molecules to the benzene (B151609) ring to form non-aromatic and less toxic products such as 6-hydroxy-3,5-dinitrohexa-2,4-dienal. researchgate.net Another study using TiO2 as a photocatalyst achieved up to 99% removal of 2,4-DNP within three hours. researchgate.net The rate of photolysis is influenced by factors such as pH, the initial concentration of the compound, and the presence of other substances in the water. For instance, the formation of 2,4-dinitrophenol (B41442) from the nitration of mononitrophenols can occur in the atmospheric aqueous phase through photolysis and photooxidation involving nitrogen dioxide. acs.org
Table 1: Photocatalytic Degradation of 2,4-Dinitrophenol (2,4-DNP)
| Catalyst | Light Source | Initial DNP Concentration | Degradation Efficiency | Time | Reference |
|---|---|---|---|---|---|
| Zinc Ferrite (ZnFe2O4) | UV | Not Specified | 82% | 15 min | researchgate.net |
This data pertains to 2,4-DNP as a proxy for Phenol (B47542), isooctyldinitro-.
Hydrolysis is a chemical reaction in which a molecule is broken down by reacting with water. For many organic compounds, this is a key degradation pathway. However, 2,4-dinitrophenol is reported to be resistant to hydrolysis under typical environmental conditions. taylorfrancis.com This suggests that the phenol ring with its nitro groups is stable against direct cleavage by water.
Oxidation by reactive oxygen species, such as hydroxyl radicals (•OH), is another important degradation route in aqueous environments. Hydroxyl radicals are highly reactive and can initiate the breakdown of persistent organic pollutants. The reaction of dinitrophenols with hydroxyl radicals in the aqueous phase is rapid, with atmospheric lifetimes on the order of hours. acs.org This makes aqueous phase oxidation a more significant sink for these compounds than gas-phase oxidation. acs.org The oxidation process can lead to the formation of various intermediate products, including other phenolic compounds and eventually carboxylic acids, before complete mineralization to carbon dioxide. researchgate.net
Sorption, the process by which a chemical binds to soil or sediment particles, significantly influences its mobility, bioavailability, and degradation. mst.dk For dinitrophenolic compounds, sorption is strongly dependent on the properties of both the chemical and the soil matrix. acs.org
The lipophilic nature of the isooctyl group in isooctyldinitro-phenol would likely lead to a higher affinity for organic matter in soil and sediment compared to less-alkylated dinitrophenols. Sorption is also heavily influenced by pH. Dinitrophenols are acidic, and at pH values above their pKa, they exist as anions, which are repelled by negatively charged clay and organic matter surfaces, thus reducing sorption. acs.orgscielo.br Conversely, at lower pH, the neutral form predominates, leading to increased sorption. acs.org
The type of clay mineral and the amount of soil organic carbon are crucial. For example, studies with DNOC and dinoseb (B1670700) showed that sorption is greater in soils with higher organic matter content and on certain types of clay minerals. acs.orgpjoes.com The process is often not fully reversible, meaning that a portion of the chemical can become sequestered or bound to soil particles over time, reducing its extractability and bioavailability. mst.dk
Table 2: Factors Influencing Sorption of Dinitrophenol Herbicides
| Factor | Influence on Sorption | Rationale | Reference |
|---|---|---|---|
| Soil Organic Matter | Positive Correlation | Hydrophobic partitioning of the neutral molecule. | acs.org |
| pH | Negative Correlation | Increased repulsion between anionic pesticide and negatively charged soil particles at higher pH. | acs.orgscielo.br |
| Clay Content/Type | Variable | Depends on clay mineralogy and surface charge. | acs.org |
This information is based on studies of dinitrophenol herbicides like DNOC and dinoseb.
Biotic Transformation and Biodegradation Mechanisms by Environmental Microorganisms
The breakdown of xenobiotic compounds by microorganisms is a vital process for their removal from the environment. Dinitrophenols, while toxic, can be utilized by certain specialized microbes as a source of carbon, nitrogen, and energy. researchgate.net
A number of bacterial strains capable of degrading 2,4-DNP have been isolated from contaminated soils and activated sludge. These include species from the genera Rhodococcus, Burkholderia, Nocardioides, and Arthrobacter. hibiscuspublisher.comresearchgate.netnih.govoup.com
Two primary aerobic degradation pathways have been identified:
Reductive Pathway: This is the most common initial step, where one of the nitro groups is reduced to an amino group, forming aminonitrophenols (e.g., 2-amino-4-nitrophenol). hibiscuspublisher.comcdc.gov This reaction is catalyzed by nitroreductase enzymes. The resulting aminophenols are generally less toxic and can be further degraded.
Hydride-Meisenheimer Complex Formation: Some Gram-positive bacteria, like Nocardioides and Rhodococcus, initiate degradation by adding a hydride ion to the aromatic ring, forming a hydride-Meisenheimer complex. nih.govoup.com This destabilizes the ring and facilitates the subsequent removal of a nitro group as nitrite (B80452). nih.gov
In some cases, degradation can proceed through the formation of 4-nitrophenol (B140041) and benzoquinone. hibiscuspublisher.com The ultimate fate of the carbon from the benzene ring is mineralization to CO2.
The key enzymes initiating the biodegradation of dinitrophenols are nitroreductases . These are flavoenzymes that catalyze the NAD(P)H-dependent reduction of nitroaromatic compounds. oup.comoup.com They function by transferring electrons from a donor like NADH or NADPH to the nitro group. researchgate.net
There are two main types of nitroreductases:
Type I (Oxygen-Insensitive): These enzymes catalyze the reduction of the nitro group in two-electron steps, sequentially forming nitroso, hydroxylamino, and finally amino derivatives. oup.com This is the primary mechanism for the detoxification and degradation of dinitrophenols in many bacteria.
Type II (Oxygen-Sensitive): These produce a nitro anion radical that can be re-oxidized by oxygen, leading to a futile cycle and the production of superoxide (B77818) radicals.
The reduction of the nitro group by nitroreductases is a critical detoxification step, as the resulting aminophenols are more amenable to further enzymatic attack and ring cleavage. cdc.govacmcasereport.org In some bacteria, the genes for these nitroreductases have been identified and characterized, revealing their central role in the bioremediation of nitroaromatic contaminants. oup.comoup.com
Mineralization Potentials in Diverse Environmental Microbiomes
The mineralization of Phenol, isooctyldinitro-, a significant metabolite of the fungicide meptyldinocap (B1662176), is a critical process influencing its persistence in the environment. fao.orgnih.gov While specific studies on the mineralization of isooctyldinitro-phenol are limited, research on its parent compound, meptyldinocap, and related dinitrophenols provides valuable insights into its behavior in soil and aquatic systems. The soil microbiome, a complex community of bacteria, fungi, and other microorganisms, plays a pivotal role in the degradation of such xenobiotic compounds. frontiersin.orgieep.euresearchgate.net
The transformation of meptyldinocap in the environment primarily proceeds through the rapid hydrolysis of its crotonate ester, yielding 2,4-dinitro-6-(2-octyl)phenol (2,4-DNOP), which is a specific isomer of Phenol, isooctyldinitro-. fao.org This initial degradation step is relatively fast, with reported half-lives of approximately 5.2 days on apple fruit surfaces. fao.org Following this, the resulting dinitrooctylphenol is further metabolized by microbial communities. fao.org
Studies on the fungicide dinocap (B1148560), a compound closely related to meptyldinocap, have shown that its mineralization in soil can be a slow process. In one laboratory study, approximately 32% of the applied dinocap was mineralized to CO2 over a 98-day period in fresh farm soil at 25°C. echemi.com The composition and health of the soil microbiome are crucial for these degradation processes. Factors such as soil type, organic matter content, pH, moisture, and temperature significantly influence microbial activity and thus the rate of mineralization. frontiersin.orgfrontiersin.org For instance, the presence of specific microbial genera known for degrading aromatic compounds can enhance the breakdown of dinitrophenols. The application of fungicides like dinocap can also impact broader biogeochemical cycles, such as carbon and nitrogen mineralization in soils, by affecting the microbial populations responsible for these processes. dntb.gov.ua
The dissipation of meptyldinocap and its primary metabolite, dinitrooctylphenol, has been observed in various agricultural settings. In Chinese cucumber field ecosystems, the half-lives of meptyldinocap in soil were found to be in the range of 3.1 to 4.4 days. ebi.ac.uk In mango orchards in India, a study focusing on the dissipation of meptyldinocap also involved the analysis of its metabolite, 2,4-DNOP, indicating its presence and subsequent degradation in the soil matrix. nih.govacs.org
Table 1: Dissipation Half-life of Meptyldinocap in Different Environmental Matrices
| Compound | Matrix | Half-life (days) | Location/Conditions | Reference |
|---|---|---|---|---|
| Meptyldinocap | Apple Fruit | 5.2 | Field Study | fao.org |
| Meptyldinocap | Cucumber Soil | 3.1 - 4.4 | Chinese Field Ecosystem | ebi.ac.uk |
| Meptyldinocap | Cucumber Plants | 1.6 - 2.2 | Chinese Field Ecosystem | ebi.ac.uk |
| Dinocap | Fresh Farm Soil | ~306 (for 100% mineralization, extrapolated) | Laboratory, 25°C | echemi.com |
Transport Modeling and Environmental Distribution Predictions
Modeling the transport and distribution of Phenol, isooctyldinitro- is essential for predicting its environmental concentrations and potential exposure pathways. Such models integrate the compound's physicochemical properties with environmental parameters to simulate its movement through air, water, and soil. usda.govkuleuven.besoilprom.eu
The volatilization potential of a pesticide from soil or plant surfaces is a key factor determining its entry into the atmosphere. epa.govnovurea.eu This process is governed by the compound's vapor pressure and its Henry's Law constant, which describes the partitioning between air and water. henrys-law.orgchemsafetypro.comvedantu.com For Phenol, isooctyldinitro- and its parent compounds, volatility is a notable characteristic. herts.ac.uk Meptyldinocap is described as a volatile fungicide, suggesting that its dinitrooctylphenol metabolite may also exhibit some degree of volatilization. herts.ac.uk
However, nitrophenols, in general, are characterized by low vapor pressures, which might limit their potential for long-range atmospheric transport. cdc.govcdc.gov The atmospheric fate of these compounds is largely determined by photochemical reactions, particularly with hydroxyl radicals (OH) during the day and nitrate (B79036) radicals (NO3) at night. researchgate.net The atmospheric half-lives for nitrophenol isomers are estimated to be between 3 and 18 days. cdc.govnih.gov This suggests that while they can persist in the atmosphere for several days, allowing for regional transport, their potential for hemispheric or global transport is low. nih.gov Atmospheric transport of nitrated phenolic compounds can be influenced by their partitioning between the gas and particle phases, with smaller aerosol particles potentially facilitating longer residence times and transport distances. researchgate.netsdu.edu.cn
Factors that influence the volatilization of pesticides from agricultural fields include soil temperature, moisture content, wind speed, soil organic matter, and the presence of crop residues. novurea.eunih.gov Models assessing pesticide volatilization take these parameters into account to predict emission fluxes to the atmosphere. epa.gov
Table 2: Physicochemical Properties and Atmospheric Fate of Related Nitrophenols
| Compound/Class | Vapor Pressure | Henry's Law Constant (HLC) | Atmospheric Half-life | Atmospheric Transport Potential | Reference |
|---|---|---|---|---|---|
| Nitrophenols | Low | - | 3 - 18 days | Low | cdc.govcdc.gov |
| Dinocap | 4.0 x 10⁻⁸ mm Hg (20°C) | - | 9.3 - 10.3 hours (vs OH), 1 - 2 days (vs O₃) | Low (exists as aerosol) | echemi.com |
| Meptyldinocap | Volatile | Unlikely to leach (implies low water solubility/high HLC) | - | Medium (particle-bound) | herts.ac.uk |
The movement of Phenol, isooctyldinitro- from agricultural soils into groundwater (leaching) or surface water bodies (runoff) is a significant environmental concern. wikipedia.orgeuropa.eu The potential for these transport pathways is dictated by the compound's solubility in water, its adsorption characteristics to soil particles, and its persistence in the soil environment. nih.govresearchgate.net
Based on its chemical properties, meptyldinocap is considered unlikely to leach into groundwater. herts.ac.uk This is often associated with low aqueous solubility and a high affinity for sorption to soil organic matter. Its metabolite, dinitrooctylphenol, as a lipophilic compound, would also be expected to exhibit strong sorption to soil, limiting its downward movement. The mobility of dinitrophenols in soil is known to be influenced by several factors; it generally decreases with increasing soil acidity, clay content, and organic matter content. nih.gov Conversely, in alkaline soils with low organic matter, the potential for leaching increases as the ionized form of the phenol is more water-soluble. nih.gov
Despite a generally low leaching potential, the detection of dinitrophenols in some agricultural watersheds suggests that transport via surface runoff can be a significant pathway. nih.gov Runoff events, particularly after rainfall or irrigation, can transport both dissolved dinitrooctylphenol and the compound adsorbed to eroded soil particles into nearby streams, rivers, and lakes. dairynz.co.nznih.govfrontiersin.org The amount of runoff and erosion is influenced by factors such as rainfall intensity, field slope, soil type, and land management practices (e.g., tillage, cover crops). dairynz.co.nzfrontiersin.org Field studies have shown that pesticide losses in runoff are often highest during the period immediately following application. nih.gov
Table 3: Factors Influencing Leaching and Runoff of Dinitrophenols
| Factor | Influence on Leaching | Influence on Runoff | Explanation | Reference |
|---|---|---|---|---|
| Soil Organic Matter | Decreases | Decreases | Increases sorption of the compound to soil particles, reducing availability for transport. | nih.gov |
| Clay Content | Decreases | Decreases | Provides surfaces for adsorption, immobilizing the compound. | nih.gov |
| Soil pH | Increases (in alkaline conditions) | Can Increase | The ionized form at higher pH is more water-soluble, enhancing mobility. | nih.gov |
| Rainfall/Irrigation | Increases | Increases | Provides the medium for transport, both through the soil profile and across the surface. | wikipedia.org |
| Slope | No direct effect | Increases | Steeper slopes increase the velocity and volume of surface runoff. | dairynz.co.nz |
| Vegetative Cover | Decreases | Decreases | Reduces erosion and water runoff velocity, increases infiltration. | ieep.eu |
Ecological Interactions and Impact Assessments on Non Target Organisms and Ecosystems
Impact on Aquatic Biota and Ecosystem Function
Effects on Algal and Plant Photosynthesis in Aquatic Environments
Dinitrophenols have been shown to inhibit photosynthesis in aquatic primary producers. For the green alga Chlorella, 2,4-dinitrophenol (B41442) (2,4-DNP) has been observed to inhibit photosynthesis. researchgate.net Studies on other algae have demonstrated that photosynthetic inhibition is a sensitive endpoint for toxicity assessment. For instance, the green alga C. pyrenoidosa showed inhibition of photosynthesis when exposed to various toxic pollutants, with the effective quantum yield of PSII photochemical energy conversion (Yield) and the maximum light utilization coefficient (α) being sensitive parameters. nih.gov
Table 1: Effects of Dinitrophenols on Aquatic Photosynthesis
| Species | Compound | Endpoint | EC50/Effect Concentration | Source |
|---|---|---|---|---|
| Chlorella | 2,4-Dinitrophenol | Photosynthesis Inhibition | Not specified | researchgate.net |
| C. pyrenoidosa | Diuron (PSII inhibitor) | Photosynthetic Inhibition (Yield) | Lower than growth inhibition EC50 | nih.gov |
| C. pyrenoidosa | Atrazine (PSII inhibitor) | Photosynthetic Inhibition (α) | Lower than growth inhibition EC50 | nih.gov |
Responses of Invertebrate and Vertebrate Aquatic Species (e.g., Fish Physiology)
The impact of dinitrophenols and alkylphenols on aquatic invertebrates and vertebrates is well-documented, with effects ranging from acute toxicity to chronic endocrine disruption.
Invertebrates:
Dinitrophenols are toxic to aquatic invertebrates. For example, the 48-hour median lethal concentration (LC50) for Daphnia magna exposed to a mixture of phenol (B47542) and 2,4-DNP has been reported. researchgate.net The acute toxicity of various chemicals to Daphnia magna is a common measure in ecotoxicology. oasis-lmc.orgnih.gov
Vertebrates (Fish):
Alkylphenols, such as nonylphenol and octylphenol (B599344), are known endocrine-disrupting chemicals in fish. health.state.mn.usresearchgate.net They can mimic the female hormone estrogen, leading to reproductive impairments. nih.gov Exposure to these compounds can induce the production of vitellogenin (a female-specific protein) in male fish, inhibit testicular growth, and alter sex ratios. researchgate.net
Studies on Clarias gariepinus exposed to nonylphenol and octylphenol revealed anemia, increased leukocyte counts, and reduced plasma protein levels at higher concentrations. researchgate.net In the cichlid fish Pseudetroplus maculatus, octylphenol exposure led to a 96-hour LC50 of 150 µg/L, with observed behavioral changes and histological alterations in the gills and liver, including vacuolization and necrosis of hepatocytes. allresearchjournal.com Similarly, 4-octylphenol (B30498) was found to induce cytotoxicity in the hepatocytes of pearl mullet (Alburnus tarichi) by depressing antioxidant defenses. nih.gov
Table 2: Acute Toxicity of Dinitrophenols and Alkylphenols to Aquatic Organisms
| Species | Compound | Exposure Duration | LC50/EC50 | Source |
|---|---|---|---|---|
| Daphnia magna | Phenol and 2,4-DNP mixture | 48 hours | Not specified | researchgate.net |
| Pseudetroplus maculatus | Octylphenol | 96 hours | 150 µg/L | allresearchjournal.com |
| Daphnia magna | Various chemicals | 48 hours | Variable | oasis-lmc.orgnih.gov |
Terrestrial Ecological Responses
The impact of dinitrophenols and alkylphenols extends to terrestrial ecosystems, affecting soil health, plant life, and non-target invertebrates.
Effects on Soil Microbial Communities and Biogeochemical Cycling
Phenolic compounds can influence soil enzyme activities and microbial communities. Some studies suggest that phenolic compounds can inhibit certain soil enzymes, thereby affecting the decomposition of soil organic matter. nih.gov However, other research indicates that the presence of phenolic compounds can lead to an increase in the activity of enzymes like phenoloxidase, which are involved in the degradation of recalcitrant organic matter. nih.gov
Dinitrophenols have been shown to impact nitrogen cycling processes in soil. For instance, dinitrophenol can act as an inhibitor of nitrite (B80452) reductase, an enzyme involved in denitrification. nih.gov The application of nitrification inhibitors, which can be structurally related to dinitrophenols, is known to affect the abundance and activity of nitrifying and denitrifying microorganisms. frontiersin.orgfrontiersin.org The addition of nitrogen to soil can trigger changes in the net nitrification and potential denitrification rates, with the abundance of functional genes related to these processes being a key factor. mdpi.com
Alkylphenols can also alter soil microbial communities. Their application to agricultural land via sewage sludge is a significant route of entry into the terrestrial environment. core.ac.uk While they can be degraded by soil microorganisms, their presence can still impact the balance of microbial populations.
Plant Uptake, Translocation, and Phytoremediation Potential
The uptake and translocation of organic chemicals by plants are influenced by the physicochemical properties of the compounds, particularly their lipophilicity (log Kow). nih.gov Generally, more lipophilic compounds tend to accumulate in the roots, while their translocation to the shoots may be limited.
Studies on munitions compounds, including 2,4-dinitrotoluene (B133949) (a related dinitrophenol), have determined bioconcentration factors (BCFs) in plants like barley. The log BCF for 2,4-dinitrotoluene was found to be 0.70 ± 0.03 L kg-1. nih.gov The BCF is a measure of a chemical's tendency to concentrate in an organism from the surrounding environment. core.ac.ukwikipedia.org
Phytoremediation, the use of plants to clean up contaminated environments, is a potential strategy for soils contaminated with these compounds. mdpi.comnih.gov The effectiveness of phytoremediation depends on the plant species' ability to tolerate, accumulate, and in some cases, degrade the contaminants. researchgate.netresearchgate.netnih.gov For organic pollutants, the interactions between plants and their associated rhizosphere microorganisms are crucial for successful remediation.
Table 3: Bioconcentration Factors (BCFs) for Dinitrotoluene in Barley
| Compound | Log BCF (L kg-1 dwt) | Source |
|---|---|---|
| 2,4-Dinitrotoluene | 0.70 ± 0.03 | nih.gov |
Influence on Non-Target Terrestrial Invertebrates (e.g., Soil Fauna)
Terrestrial invertebrates, such as earthworms and insects, are susceptible to the toxic effects of dinitrophenols and alkylphenols.
Earthworms:
Earthworms are important bioindicators of soil health. Studies on the earthworm Eisenia fetida have shown that dinitrophenols can be toxic. While specific LC50 values for isooctyldinitro-phenol are not available, research on other pesticides has established methodologies for assessing acute toxicity in earthworms. researchgate.netmdpi.com For example, the insecticide dinotefuran, which contains a nitro group, has been shown to be a high-risk pollutant for earthworms, inducing oxidative stress and cellular damage. nih.gov
Insects:
Sublethal exposure to pesticides can have significant impacts on insect physiology and behavior, affecting their development, reproduction, and immune systems. nih.govnih.govbeyondpesticides.orgresearchgate.net Nonylphenol exposure in Drosophila melanogaster has been shown to decrease the levels of certain heat shock proteins, increase reactive oxygen species, and lead to cell death, ultimately delaying larval development and reducing emergence rates. researchgate.net
Ecological Risk Assessment Methodologies and Frameworks
The ecological risk assessment of Phenol, isooctyldinitro- involves a tiered approach to determine the potential adverse effects on non-target organisms and ecosystems. These frameworks are designed to be systematic and predictive, utilizing data from laboratory and field studies to estimate the likelihood of harm. The process generally begins with hazard identification, followed by exposure and effects assessments, and culminates in risk characterization. For a comprehensive evaluation, risk quotients (RQ) are often calculated by comparing the measured or predicted environmental concentration (MEC) with the predicted no-effect concentration (PNEC). An RQ value greater than 1 suggests a high ecological risk. ekb.eg
Development of Species Sensitivity Distributions for Environmental Protection
A key tool in modern ecotoxicological risk assessment is the Species Sensitivity Distribution (SSD). SSDs are statistical distributions that describe the variation in sensitivity of different species to a specific chemical. nih.govvliz.beresearchgate.net They are constructed by fitting a statistical model to single-species toxicity data, typically acute (e.g., LC50 - lethal concentration for 50% of a test population) or chronic (e.g., NOEC - no observed effect concentration) endpoints. nih.govvliz.be
The primary output of an SSD is the Hazardous Concentration for x% of species (HCx), which is the concentration at which a specified percentage (x) of species in an ecosystem will be affected. nih.gov Commonly, the HC5, the concentration protective of 95% of species, is used as a benchmark for deriving environmental quality standards. nih.govnih.govpsu.edu The use of SSDs provides a more scientifically robust basis for risk assessment compared to traditional methods that rely on assessment factors applied to the most sensitive species tested. psu.edu
Table 1: Illustrative Acute and Chronic Toxicity Data for Phenol (as a proxy for Phenol, isooctyldinitro-) (Note: This data is for phenol and is used for illustrative purposes due to the lack of specific data for Phenol, isooctyldinitro-)
| Organism | Taxonomic Group | Endpoint | Value (mg/L) | Reference |
|---|---|---|---|---|
| Scenedesmus obliquus (Green alga) | Algae | 96-h EC50 (growth inhibition) | 102 | waterquality.gov.au |
| Selenastrum capricornutum (Green alga) | Algae | 96-h EC50 | 46 - 84 | waterquality.gov.au |
| Ceriodaphnia dubia (Water flea) | Invertebrate | Reproduction | 1.2 - 2.7 | waterquality.gov.au |
| Daphnia magna (Water flea) | Invertebrate | Chronic NOEC (growth) | 0.160 | waterquality.gov.au |
| Oncorhynchus mykiss (Rainbow trout) | Fish | LC50 | 18 (at 15°C) | waterquality.gov.au |
| Rana pipiens (Leopard frog) | Amphibian | - | - | researchgate.net |
| Chlamydomonas reinhardtii (Green alga) | Soil Microorganism | Acute/Chronic Toxicity | - | nih.gov |
| Folsomia candida (Springtail) | Soil Invertebrate | Acute/Chronic Toxicity | - | nih.gov |
| Eisenia fetida (Earthworm) | Soil Invertebrate | Acute/Chronic Toxicity | - | nih.gov |
Based on such datasets, an SSD can be constructed to derive a protective concentration. For example, a study on phenol in soil ecosystems estimated the acute and chronic HC5 values to be 18.4 mg/kg and 0.3 mg/kg, respectively, based on toxicity data from various soil organisms. nih.gov
Ecosystem-Level Modeling for Predictive Impact Assessment
Beyond the species level, ecosystem-level models are employed to predict the broader impacts of chemical stressors like Phenol, isooctyldinitro-. These models simulate the complex interactions within an ecosystem, including food web dynamics, nutrient cycling, and the fate and transport of contaminants. By integrating data on the physicochemical properties of the compound with biological and ecological parameters, these models can forecast potential changes in ecosystem structure and function.
The environmental fate of a chemical, including its degradation, bioaccumulation potential, and partitioning between water, soil, and sediment, is a critical input for these models. nih.govcapes.gov.br For instance, the environmental fate of a related compound, 2,4-dinitroanisole (B92663) (DNAN), was studied to understand its behavior and associated ecological risks. nih.gov Such studies investigate key processes like hydrolysis, photolysis, and biodegradation, which determine the persistence and exposure concentrations of the chemical in the environment. nih.gov
While specific ecosystem-level modeling studies for Phenol, isooctyldinitro- are not documented in the available literature, the established frameworks for other phenolic compounds provide a clear roadmap for such an assessment. These models are invaluable for a holistic understanding of the potential ecological consequences of introducing this chemical into the environment and for developing effective management and mitigation strategies. nih.gov
Sophisticated Analytical Methodologies for Detection and Characterization in Complex Matrices
Advanced Chromatographic Techniques for Quantitative Analysis
Chromatographic methods are the cornerstone for the separation and quantitative analysis of "Phenol, isooctyldinitro-" and its metabolites. These techniques are essential for resolving the target analyte from a multitude of other compounds present in a sample.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds, including phenolic compounds and their degradation products. koreascience.krresearchgate.net For the analysis of "Phenol, isooctyldinitro-," derivatization is often a necessary step to increase its volatility and thermal stability, which improves its chromatographic behavior. nih.gov Common derivatization techniques for phenols include silylation or acetylation. nih.govresearchgate.net
Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. researchgate.net The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z), providing a unique "fingerprint" for identification. nih.govresearchgate.net Electron capture negative ion (ECNI) mass spectrometry is a particularly sensitive and reproducible technique for the identification of nitro compounds. nih.gov
Table 1: Illustrative GC-MS Parameters for Dinitrophenol Analysis
| Parameter | Value/Condition | Reference |
|---|---|---|
| Column | Rxi-SVOCms or similar | researchgate.net |
| Carrier Gas | Helium or Hydrogen | rsc.org |
| Injection Mode | Splitless or Split | researchgate.net |
| Temperature Program | e.g., 40°C to 280°C at 10°C/min | researchgate.net |
| Ionization Mode | Electron Impact (EI) or Electron Capture Negative Ion (ECNI) | nih.gov |
| Detector | Mass Spectrometer (Quadrupole, Ion Trap) | koreascience.kr |
For the analysis of less volatile or thermally labile compounds like "Phenol, isooctyldinitro-" at trace levels, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. mdpi.comnih.gov This technique offers high sensitivity and selectivity and often does not require derivatization, simplifying sample preparation. mdpi.com It is particularly well-suited for analyzing complex environmental and biological samples. koreascience.krresearchgate.netnih.gov
In LC-MS/MS, the sample is first separated by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC), which provides better resolution and faster analysis times. mdpi.comus.es The separated components are then introduced into the mass spectrometer. An atmospheric pressure ionization (API) source, such as electrospray ionization (ESI), is typically used, which is a "soft" ionization technique that minimizes fragmentation and preserves the molecular ion. researchgate.net Tandem mass spectrometry (MS/MS) is then used for quantification, where the molecular ion is selected and fragmented, and a specific product ion is monitored. This process, known as selected reaction monitoring (SRM), significantly enhances selectivity and sensitivity. researchgate.net
A study on the determination of dinitrophenolic compounds in environmental water samples using LC-MS/MS achieved detection limits in the range of 6.0 to 8.0 ng/L. nih.gov Another method for the analysis of dinoseb (B1670700) (a dinitrophenol herbicide) in drinking water using an Agilent 6495 Triple Quadrupole LC/MS reported detection at concentrations as low as 1–2 parts per trillion (ppt). hpst.cz
Table 2: Example LC-MS/MS Parameters for Dinitrophenol Analysis
| Parameter | Value/Condition | Reference |
|---|---|---|
| LC Column | C18 reverse-phase (e.g., Agilent ZORBAX Eclipse Plus C18) | hpst.cz |
| Mobile Phase | Gradient of acetonitrile (B52724) and water (often with formic or acetic acid) | us.eshpst.cz |
| Ionization Source | Electrospray Ionization (ESI) in negative mode | hpst.cz |
| MS Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF) | us.eshpst.cz |
| Detection Mode | Selected Reaction Monitoring (SRM) | researchgate.net |
| Limit of Detection (LOD) | ng/L to µg/L range | nih.govus.es |
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopic techniques are indispensable for the definitive structural confirmation of "Phenol, isooctyldinitro-" and for assessing the purity of standards and samples.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. rsc.org For "Phenol, isooctyldinitro-," ¹H and ¹³C NMR are crucial for confirming the connectivity of the isooctyl group and the positions of the two nitro groups on the phenolic ring, thus enabling the differentiation between various potential isomers. unimi.itchegg.com
The chemical shifts (δ) in a ¹H NMR spectrum are indicative of the electronic environment of each proton. chegg.com Protons on the aromatic ring will appear as distinct signals, and their splitting patterns (e.g., doublet, triplet) due to spin-spin coupling with neighboring protons can be used to determine their relative positions. chegg.com Similarly, ¹³C NMR provides a signal for each unique carbon atom, and the chemical shifts can differentiate between carbons in the aromatic ring, the isooctyl chain, and those bonded to the hydroxyl and nitro groups. researchgate.net For example, in dinitrophenol isomers, the chemical shifts of the aromatic protons are significantly different, allowing for their unambiguous identification. chegg.com
Table 3: Illustrative ¹H NMR Chemical Shifts for Dinitrophenol Isomers (in ppm)
| Compound | H3 | H4 | H5 | H6 | Reference |
|---|---|---|---|---|---|
| 2,4-Dinitrophenol (B41442) | 8.80 (d) | - | 8.45 (dd) | 7.30 (d) | chegg.com |
| 2,6-Dinitrophenol | 8.40 (d) | 7.80 (t) | 8.40 (d) | - | chegg.com |
| 3,5-Dinitrophenol | - | 8.60 (d) | - | 8.60 (d) | chegg.com |
Note: d = doublet, t = triplet, dd = doublet of doublets. The exact chemical shifts can vary depending on the solvent and instrument.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties. researchgate.netazooptics.com
IR spectroscopy measures the vibrations of bonds within a molecule. azooptics.com For "Phenol, isooctyldinitro-," characteristic absorption bands would be expected for the O-H stretch of the hydroxyl group, the N-O stretches of the nitro groups, the C-H stretches of the isooctyl group, and the C=C stretches of the aromatic ring. researchgate.net The presence of a strong intramolecular hydrogen bond between the hydroxyl group and an ortho-nitro group can be inferred from the position and shape of the O-H stretching band. researchgate.net
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. mdpi.com Phenolic compounds exhibit characteristic absorption bands in the UV region. The presence of nitro groups, which are strong chromophores, will shift the absorption maxima to longer wavelengths (a bathochromic shift). The UV-Vis spectrum can be used for quantitative analysis, as the absorbance at a specific wavelength is proportional to the concentration of the compound. researchgate.net For instance, 2,4-dinitrophenol exhibits a maximum absorbance (λmax) at approximately 358-360 nm. mdpi.com
Table 4: Characteristic Spectroscopic Data for Dinitrophenols
| Spectroscopic Technique | Functional Group/Transition | Characteristic Wavenumber (cm⁻¹)/Wavelength (nm) | Reference |
|---|---|---|---|
| Infrared (IR) | O-H stretch (hydroxyl) | ~3200-3600 (broad) | researchgate.net |
| Aromatic C-H stretch | ~3000-3100 | researchgate.net | |
| Aliphatic C-H stretch | ~2850-2960 | mdpi.com | |
| NO₂ asymmetric/symmetric stretch | ~1520-1560 / ~1335-1350 | researchgate.net | |
| Ultraviolet-Visible (UV-Vis) | π → π* transitions | λmax ~360 nm (for 2,4-DNP) | mdpi.comscielo.br |
Electrochemical and Biosensor Development for Real-Time Monitoring
Electrochemical methods and biosensors are emerging as rapid, sensitive, and cost-effective tools for the real-time monitoring of phenolic and nitroaromatic compounds in various matrices. researchgate.netmdpi.comnih.gov These sensors offer the potential for on-site analysis, which is a significant advantage over laboratory-based chromatographic methods. mdpi.com
Electrochemical sensors for dinitrophenols typically work by detecting the oxidation or reduction of the analyte at the surface of a modified electrode. nih.govrsc.orgnih.gov The modification of the electrode with nanomaterials, such as carbon nanotubes, silver nanoparticles, or metal oxides, can significantly enhance the sensitivity and selectivity of the sensor. nih.govrsc.orgnih.gov For example, a glassy carbon electrode modified with a nanomagnetic core-shell linked to carbon nanotubes has been used for the determination of 2-methyl-4,6-dinitrophenol with a detection limit of 0.1 nM. nih.gov Another sensor based on Fe₃O₄@Ag@Ni nanomaterials demonstrated a detection limit as low as 5.4 pM for 2,4-dinitrophenol. rsc.org
Biosensors utilize a biological recognition element, such as an enzyme (e.g., laccase, tyrosinase) or an antibody, integrated with a transducer to generate a signal upon binding to the target analyte. mdpi.comeujournal.org These devices offer high specificity. For instance, enzyme-based biosensors can detect phenolic compounds by measuring the current change associated with their enzymatic oxidation. mdpi.com While specific biosensors for "Phenol, isooctyldinitro-" have not been extensively reported, the principles used for other nitroaromatic compounds, such as TNT, could be adapted. acs.org These include the use of biomimetic receptors on field-effect transistors, which have shown femtomolar sensitivity. acs.org
Table 5: Performance of Selected Electrochemical Sensors for Dinitrophenol Detection
| Sensor Type | Target Analyte | Detection Limit | Reference |
|---|---|---|---|
| GCE/MWCNT/CEF-SiO₂@Fe₃O₄ | 2-Methyl-4,6-dinitrophenol | 0.1 nM | nih.gov |
| Ag-decorated Chitosan/SrSnO₃ NC/GCE | 2,6-Dinitrophenol | 0.18 µM | nih.gov |
| Fe₃O₄@Ag@Ni nanomaterial/GCE | 2,4-Dinitrophenol | 5.4 pM | rsc.org |
| PbO-doped ZnO MSs/GCE | 2,6-Dinitrophenol | 2.95 µM | mdpi.com |
Voltammetric Techniques for Environmental Contaminant Sensing
Voltammetry has emerged as a powerful electroanalytical tool for the determination of a wide array of organic pollutants, including nitrated aromatic compounds. scispace.comresearchgate.net The principle of voltammetric detection lies in applying a potential to an electrode and measuring the resulting current, which is proportional to the concentration of the electroactive analyte. europa.eu For "Phenol, isooctyldinitro-", the presence of reducible nitro (-NO2) groups and an oxidizable phenolic hydroxyl (-OH) group makes it an ideal candidate for voltammetric analysis. acs.orgresearchgate.net
The electrochemical behavior of nitrophenolic compounds is well-documented, typically involving the irreversible reduction of the nitro groups to hydroxylamino or amino groups at a solid electrode surface. researchgate.netpsu.edu Techniques such as differential pulse voltammetry (DPV) and square wave voltammetry (SWV) are often employed due to their high sensitivity and ability to minimize background currents, thus lowering the limits of detection. scispace.compsu.edu
The choice of working electrode material is critical for enhancing the sensitivity and selectivity of the analysis. While standard electrodes like glassy carbon (GCE) can be used, chemically modified electrodes often exhibit superior performance. researchgate.net Modifications can involve the use of nanomaterials, such as carbon nanotubes or metallic nanoparticles, which increase the electrode's surface area and catalytic activity, facilitating the electron transfer process and leading to a more pronounced analytical signal. chemmethod.commdpi.com For instance, the modification of electrodes with materials like Mg/Fe layered double hydroxides has been shown to electrocatalytically enhance the reduction of nitrophenols. psu.edu
The development of a voltammetric method for "Phenol, isooctyldinitro-" would involve optimizing several key parameters, including the pH of the supporting electrolyte, the potential scan rate, and the accumulation time and potential (in stripping voltammetry). chemmethod.com The linear relationship between the peak current and the concentration of the analyte forms the basis for its quantification. While specific studies on "Phenol, isooctyldinitro-" are not abundant, the extensive research on analogous compounds provides a solid foundation for method development.
Table 1: Performance of Voltammetric Methods for Related Nitrophenolic Compounds
| Analyte | Voltammetric Technique | Electrode | Linear Range | Limit of Detection (LOD) | Reference |
| 4-Nitrophenol (B140041) | Differential Pulse Voltammetry (DPV) | Glassy Carbon Electrode (GCE) | 2 to 100 µmol·L⁻¹ | 0.17 µmol·L⁻¹ | researchgate.net |
| 2-Nitrophenol | Differential Pulse Voltammetry (DPV) | Mg/Fe-LDH Modified Electrode | Not specified | Not specified | psu.edu |
| 2,4-Dinitrophenol | Differential Pulse Voltammetry (DPV) | Glassy Carbon Electrode (GCE) | 1.1 × 10⁻⁶–6.0 × 10⁻⁴ mol·l⁻¹ | 2.7 × 10⁻⁷ mol·l⁻¹ | researchgate.net |
| Dicapthon | Differential Pulse Voltammetry (DPV) | SWCNTs/Nafion/GCE | 0.2‒60.0 μg·mL⁻¹ | 0.036 μg·mL⁻¹ | chemmethod.com |
Enzyme-Based Biosensors for Rapid Detection in Complex Mixtures
Enzyme-based biosensors represent a highly promising approach for the rapid and selective detection of environmental pollutants, including pesticides and phenolic compounds. scirp.orgeujournal.org These analytical devices couple a biological recognition element (an enzyme) with a physicochemical transducer to generate a signal proportional to the analyte concentration. acs.org For the detection of "Phenol, isooctyldinitro-", enzymes such as laccase, tyrosinase, and horseradish peroxidase (HRP) are particularly relevant due to their ability to catalyze the oxidation of a broad range of phenolic substrates. researchgate.netnih.govresearchgate.netnih.gov
The general principle of an amperometric biosensor for phenolic compounds involves the enzymatic oxidation of the phenol (B47542), which produces an electrochemically active product (e.g., a quinone). This product is then electrochemically reduced at the electrode surface, generating a measurable current. The magnitude of this current is directly related to the concentration of the phenolic analyte in the sample. nih.gov
The immobilization of the enzyme onto the electrode surface is a critical step in the fabrication of a stable and reusable biosensor. Various immobilization techniques have been explored, including physical adsorption, entrapment in a polymer matrix, and covalent bonding. nih.govmdpi.com The use of nanomaterials in the immobilization matrix can further enhance the biosensor's performance by providing a larger surface area for enzyme loading and facilitating electron transfer. mdpi.com
Research has demonstrated the successful development of biosensors for compounds structurally related to "Phenol, isooctyldinitro-". For example, a biosensor for the fungicide dinocap (B1148560) (dinitro-octylphenyl crotonate), which is a precursor to dinitro-octylphenol, has been reported with a limit of detection of 50 ppb. acs.org Similarly, biosensors based on polyphenol oxidase have been developed for the detection of biodegradation derivatives of 2,4-dinitrotoluene (B133949), such as 4-methyl-5-nitrocatechol. nih.gov
The development of a biosensor for "Phenol, isooctyldinitro-" would likely involve the use of laccase or horseradish peroxidase, which are known to have broad substrate specificity towards phenolic compounds. researchgate.netnih.govresearchgate.net The optimization of a laccase-based biosensor would include factors such as pH, temperature, and the concentration of any necessary co-substrates (e.g., H₂O₂ for HRP). nih.govresearchgate.net
Table 2: Characteristics of Enzyme-Based Biosensors for Related Phenolic and Nitroaromatic Compounds
| Analyte/Target Class | Enzyme | Detection Principle | Limit of Detection (LOD) | Reference |
| Dinocap | Glutathione (B108866) S-transferase (GST) | Amperometry (Inhibition-based) | 50 ppb | acs.org |
| 4-Methyl-5-nitrocatechol | Polyphenol Oxidase | Amperometry | 4.7 x 10⁻⁶ M | nih.gov |
| Ortho-substituted phenols | Laccase | Amperometry | Not specified | nih.gov |
| Alkylphenols | Horseradish Peroxidase (HRP) | Not specified | Not specified | researchgate.netresearchgate.net |
| Polyphenols | Laccase | Amperometry | 1.5 µM (for hydroquinone) | unibo.it |
Adaptive and Resistance Mechanisms in Biological Systems Under Selective Pressure
Molecular Basis of Resistance in Target Organisms (e.g., Pests, Pathogens)
Resistance at the molecular level in target organisms typically arises from specific heritable changes that reduce the efficacy of the chemical agent. These changes can be broadly categorized into alterations of the target site and enhanced detoxification of the compound.
The primary target of dinitrophenolic compounds is the process of oxidative phosphorylation in the mitochondria. wikipedia.orgcanada.ca Resistance can evolve through genetic mutations that alter the components of this pathway, making them less susceptible to the uncoupling effects of the chemical. While specific mutations conferring resistance to "Phenol, isooctyldinitro-" have not been extensively documented in the scientific literature, the principles of target-site resistance are well-established for other pesticides and herbicides. nih.govnih.gov
For instance, mutations in the genes encoding proteins involved in the electron transport chain or ATP synthesis could potentially reduce the binding affinity of the dinitrophenolic compound, thereby diminishing its disruptive effect. In other biological systems, single amino acid changes in target enzymes have been shown to cause high levels of resistance to various drugs and herbicides. nih.gov It is plausible that similar single-nucleotide polymorphisms (SNPs) in the mitochondrial DNA or nuclear genes encoding mitochondrial proteins could lead to resistance against dinitrophenolic compounds.
Table 1: Putative Genetic Mutations Conferring Reduced Sensitivity to Dinitrophenolic Compounds
| Gene Target | Potential Mutation Effect | Consequence for the Organism |
| Subunits of ATP synthase | Altered binding site for the dinitrophenol molecule. | Reduced disruption of the proton gradient and continued ATP synthesis in the presence of the compound. |
| Proteins of the electron transport chain | Modified protein structure affecting the interaction with the uncoupler. | Maintenance of the electrochemical gradient necessary for ATP production. |
| Mitochondrial carrier proteins | Changes in the transport of the dinitrophenol across the inner mitochondrial membrane. | Decreased concentration of the toxic agent at its site of action. |
This table presents hypothetical mutation effects based on the known mechanism of action of dinitrophenols and general principles of target-site resistance.
Another prevalent mechanism of resistance is the enhanced ability of the organism to metabolize and detoxify the chemical before it can reach its target site. wsu.edu This is often achieved through the upregulation or increased efficiency of detoxification enzymes. The primary enzyme families involved in the metabolism of xenobiotics are Cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and carboxyl/cholinesterases. nih.govaltmedrev.comnih.gov
These enzymes can modify the "Phenol, isooctyldinitro-" molecule through processes like oxidation, reduction, hydrolysis (Phase I metabolism), and conjugation with endogenous molecules such as glutathione (Phase II metabolism). altmedrev.comfrontiersin.org These modifications typically render the compound more water-soluble and easier to excrete from the organism. altmedrev.com An increase in the expression or activity of these enzymes, often due to genetic changes in regulatory regions of the corresponding genes, can lead to a higher rate of detoxification and thus, resistance. nih.gov
Table 2: Key Detoxification Enzyme Families and Their Role in Xenobiotic Resistance
| Enzyme Family | Function | Relevance to Dinitrophenol Resistance |
| Cytochrome P450s (CYPs) | Catalyze oxidative, peroxidative, and reductive reactions. | Potential to hydroxylate the aromatic ring or de-alkylate the isooctyl group, initiating detoxification. |
| Glutathione S-Transferases (GSTs) | Catalyze the conjugation of glutathione to xenobiotics. | Conjugation increases water solubility and facilitates excretion of the dinitrophenol compound. frontiersin.org |
| UDP-Glucuronosyltransferases (UGTs) | Catalyze the conjugation of glucuronic acid to xenobiotics. | Similar to GSTs, this conjugation reaction aids in the detoxification and elimination of the compound. nih.gov |
Evolutionary Biology of Resistance Development
The emergence and spread of resistance to "Phenol, isooctyldinitro-" within a pest or pathogen population is an evolutionary process driven by the principles of natural selection.
Within any large population of organisms, there exists natural genetic variation. nih.gov This means that a small number of individuals may already possess pre-existing alleles that confer a degree of resistance to a particular chemical, even before it is introduced. When "Phenol, isooctyldinitro-" is applied, susceptible individuals are killed, while the rare resistant individuals survive and reproduce, passing on the resistance alleles to their offspring. gov.bc.cagov.on.ca
With each subsequent application, the frequency of these resistance alleles in the population increases. ausveg.com.au The rate at which resistance evolves is influenced by several genetic factors, including the initial frequency of the resistance allele, its inheritance pattern (dominant, recessive, or intermediate), and the fitness cost, if any, associated with the resistance allele in the absence of the chemical. nih.govausveg.com.au
The development of resistance is not solely a genetic phenomenon; it is also heavily influenced by ecological and operational factors. wsu.edu The intensity of the selection pressure is a primary driver. This includes the frequency of application, the dose used, and the persistence of the chemical in the environment. ucanr.edu
Strategies for Resistance Management and Mitigation in Agricultural or Environmental Contexts
To preserve the efficacy of "Phenol, isooctyldinitro-" and other chemical controls, it is crucial to implement resistance management strategies. The goal of these strategies is to reduce the selection pressure for resistance and maintain a susceptible pest or pathogen population. gov.on.caausveg.com.au
A cornerstone of resistance management is the use of Integrated Pest Management (IPM), which combines various control methods, including biological, cultural, and chemical approaches, to minimize reliance on any single tactic. gov.bc.caucanr.edu
Specific strategies to mitigate resistance to dinitrophenolic compounds include:
Rotation of Modes of Action: Alternating the use of "Phenol, isooctyldinitro-" with pesticides that have different modes of action prevents the continuous selection for resistance to a single chemical class. gov.bc.caucanr.edu
Use of Mixtures: Applying "Phenol, isooctyldinitro-" in a tank mix with another effective pesticide with a different mode of action can be effective, as it is less likely that an individual will be resistant to both compounds. wsu.edu
Monitoring and Thresholds: Only applying the chemical when pest populations reach a certain economic threshold can reduce the number of applications and thus the selection pressure. ucanr.edu
Preservation of Refuges: Leaving a portion of the target population untreated allows susceptible individuals to survive and interbreed with resistant individuals, which can help to slow the evolution of resistance. ausveg.com.au
Table 3: Comparison of Resistance Management Strategies
| Strategy | Principle | Advantage | Limitation |
| Rotation | Varying the type of chemical stressor over time. | Delays the selection for any single resistance mechanism. | Requires the availability of multiple effective modes of action. |
| Mixtures | Applying multiple chemical stressors simultaneously. | Makes it more difficult for a pest to survive the treatment. | Can increase the overall chemical load on the environment. |
| Integrated Pest Management (IPM) | Combining multiple control tactics (chemical, biological, cultural). | Reduces reliance on chemical controls and is more sustainable. | Can be more complex and knowledge-intensive to implement. |
Integrated Pest Management (IPM) Principles
Integrated Pest Management (A) is a comprehensive, ecosystem-based strategy that focuses on the long-term prevention of pests or their damage through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and the use of resistant varieties. sigmaaldrich.comrxmarine.com The core principle of IPM is to manage pests in a way that minimizes economic, health, and environmental risks. rxmarine.com Chemical control is a component of IPM, but pesticides are used only when necessary and with the goal of targeting specific pests, thereby minimizing the impact on non-target organisms and the environment. sigmaaldrich.comnist.gov
The application of IPM involves several key steps:
Monitoring and Identification: Regular monitoring of crops and timely identification of pests are crucial to determine whether pest levels have reached a threshold that requires intervention. google.com
Prevention: This is a primary line of defense and includes practices like crop rotation, selecting pest-resistant plant varieties, and maintaining healthy crops that are less susceptible to pests. sigmaaldrich.comrxmarine.comgoogle.com
Control: When pest levels exceed economic thresholds, control measures are implemented. IPM prioritizes non-chemical methods first, such as biological controls (e.g., introducing natural predators) or mechanical controls. google.com If chemical intervention is necessary, the selection of a pesticide is carefully considered to be the most effective and least disruptive to the ecosystem. nist.gov
While general principles of IPM are well-established, specific strategies for the use of "Phenol, isooctyldinitro-" within an IPM framework are not documented in publicly available literature. Its structural similarity to other dinitrophenol herbicides, such as dinoseb (B1670700), suggests it could potentially be used as a herbicide. vulcanchem.com However, without specific research on its efficacy, target pests, and environmental fate, its role in an IPM program remains theoretical. The U.S. Environmental Protection Agency (EPA) has been in the process of revoking tolerance exemptions for phenol (B47542) as an inert ingredient in pesticide formulations for use on growing crops due to a lack of current registrations. federalregister.gov
Design of Novel Chemical Analogues to Overcome Resistance
The development of resistance in pest populations is a significant challenge in chemical pest control. vulcanchem.comyoutube.com Pests can evolve mechanisms to overcome the effects of a pesticide, rendering it less effective over time. vulcanchem.com These resistance mechanisms can include metabolic resistance, where the pest organism can detoxify the chemical, or target-site resistance, where the pesticide's molecular target in the pest is altered. researchgate.netepa.gov
One strategy to combat resistance is the design of novel chemical analogues. This involves modifying the chemical structure of an existing pesticide to create a new compound that can overcome the pest's resistance mechanisms. For example, a new analogue might be designed to be less susceptible to the metabolic enzymes that break down the original pesticide, or it might bind to a different target site in the pest.
In the context of dinitrophenol-related compounds, research has been conducted on creating analogues to improve safety and efficacy. For instance, novel uncouplers of mitochondrial respiration have been developed with the aim of retaining the desired effects while minimizing toxicity. merckmillipore.com
However, there is no specific information available in the public domain regarding the design of novel chemical analogues of "Phenol, isooctyldinitro-" to overcome resistance. The limited information on this compound, including a lack of documented resistance in any target pest, means that research into resistance-breaking analogues has likely not been a priority.
For a comparative perspective, the table below contrasts the key attributes of "Phenol, isooctyldinitro-" with some related nitrophenols. vulcanchem.com
| Compound | Molecular Weight | Nitro Positions | Alkyl Chain | Primary Use |
| Phenol, isooctyldinitro- | 296.32 | 3,5 | Isooctyl | Research chemical |
| 2,4-Dinitrophenol (B41442) | 184.11 | 2,4 | None | Herbicide, metabolism uncoupler |
| 4,6-Dinitro-o-cresol | 198.13 | 4,6 | Methyl | Pesticide |
Historical Trajectory and Regulatory Science Frameworks for Chemical Stewardship
Evolution of Scientific Understanding Regarding Dinitrophenol-Type Compounds
The scientific journey to understand dinitrophenol-type compounds is a compelling narrative of observation, application, and subsequent regulatory action. The story is best exemplified by the most studied compound in this class, 2,4-Dinitrophenol (B41442) (DNP), whose history has profoundly influenced the perception and regulation of related substances.
Initially, the biological effects of DNP were observed in munitions factory workers in France during World War I, who experienced weight loss and other symptoms upon exposure. wikipedia.orgnih.gov This observation piqued the interest of the scientific community, leading to formal investigation into its metabolic properties. In the early 1930s, researchers at Stanford University, notably Maurice Tainter, pioneered the use of DNP as a weight-loss drug. wikipedia.orgnih.govnih.govnih.gov Their studies confirmed that DNP significantly increases the body's metabolic rate, leading to rapid weight loss. bris.ac.uk Tainter's 1933 publication of successful results in obese patients led to the widespread use of DNP, with an estimated 100,000 people in the United States using it within the first year. wikipedia.orgnih.gov
However, the therapeutic index for DNP was alarmingly narrow. nih.gov Thousands of users suffered severe harm, and a number of fatalities were reported. nih.govresearchgate.net This wave of adverse events made it clear to the medical community that the risks associated with DNP far outweighed its benefits. nih.gov The crisis surrounding DNP was a significant catalyst for increased drug regulation, contributing to the passage of the United States Food, Drug, and Cosmetic Act in 1938, which granted the Food and Drug Administration (FDA) the authority to ban the substance for human consumption. wikipedia.orgnih.govresearchgate.net
The fundamental mechanism of action for dinitrophenols was not understood until a decade after the ban. In 1948, William F. Loomis and Fritz Albert Lipmann discovered that DNP acts as a mitochondrial uncoupler. wikipedia.orgbris.ac.uk It disrupts the process of oxidative phosphorylation, allowing the mitochondrial respiratory chain to proceed without the production of ATP (adenosine triphosphate), the cell's primary energy currency. bris.ac.ukresearchgate.net This uncoupling process releases the energy as heat, thereby increasing the metabolic rate. bris.ac.uk
Beyond its medical use and subsequent prohibition, dinitrophenol-type compounds have had other industrial applications. DNP itself has been used in the manufacturing of dyes, wood preservatives, photographic developers, and explosives like picric acid. wikipedia.orgnih.govbritannica.com Other closely related compounds, such as dinoseb (B1670700), dinoterb, and 2,4-dinitro-o-cresol (DNOC), were developed and used as non-selective pesticides and herbicides, though these uses have also been largely withdrawn. wikipedia.org More recently, scientific interest has returned to DNP, with research exploring whether micro-doses, far lower than those used for weight loss, could have neuroprotective effects and offer potential therapies for diseases like Alzheimer's, Parkinson's, and ALS. nih.govresearchgate.net
Methodological Approaches to Environmental Exposure Assessment in Regulatory Science
Regulatory science employs systematic methodologies to assess environmental exposure, which is the process of estimating the extent of contact between a chemical substance and a population or ecosystem. epa.gov These assessments are a critical component of risk assessment, providing the link between a chemical's release and its potential to cause harm. epa.govnih.gov For a substance like Phenol (B47542), isooctyldinitro-, where specific data may be limited, regulators rely on a structured framework and established models.
The process begins with problem formulation, which defines the scope of the assessment, including the chemical of interest, the populations or environments of concern, and the relevant exposure pathways and routes. epa.govnih.gov The conceptual framework for an exposure assessment typically considers the journey of a chemical from its source to the receptor. nih.gov This involves identifying the sources of the chemical, its transport and transformation in various environmental media (air, water, soil), the points of potential human contact, and the routes of exposure (inhalation, ingestion, dermal contact). nih.gov
Exposure assessments can be qualitative or quantitative. lbl.gov
Qualitative assessments use professional judgment and available information to characterize the potential for exposure. lbl.gov This might involve creating exposure scenarios based on a chemical's use patterns.
Quantitative assessments use monitoring data and mathematical models to estimate the magnitude, frequency, and duration of exposure. lbl.gov
When direct environmental monitoring data is unavailable, as is often the case for less common industrial chemicals, environmental fate modeling becomes a crucial tool. erasm.org These models use a chemical's physicochemical properties, along with information on its release patterns and environmental conditions, to predict its concentration in different media, known as the Predicted Environmental Concentration (PEC). erasm.org For a compound like Phenol, isooctyldinitro-, properties such as its predicted high lipophilicity (LogP ~4.5) would suggest a potential for accumulation in certain environmental compartments. vulcanchem.com
The U.S. Environmental Protection Agency (EPA) provides comprehensive guidelines that outline these approaches, emphasizing the need to characterize uncertainty in the final exposure estimates. epa.gov This ensures that decision-makers understand the level of confidence in the assessment.
Key Components of an Environmental Exposure Assessment
| Component | Description | Example Methods & Data |
|---|---|---|
| Source Characterization | Identifying and quantifying the release of the chemical into the environment. | Industrial production volumes, use patterns, emission inventories, release scenarios. |
| Environmental Fate and Transport | Determining the movement, transformation, and persistence of the chemical in air, water, and soil. | Physicochemical properties (e.g., solubility, vapor pressure), biodegradation rates, environmental modeling (e.g., PEC calculation). erasm.org |
| Concentration Measurement | Measuring the amount of the chemical in environmental media. | Environmental monitoring (air, water, soil sampling), microenvironmental measurements. epa.gov |
| Population Characterization | Identifying the potentially exposed populations and their characteristics. | Demographics, activity patterns, use of consumer products. |
| Exposure Calculation | Integrating concentration data with population information to quantify dose. | Mathematical models combining media concentrations with intake rates (e.g., breathing rates, food consumption). nih.gov |
Conceptual Frameworks for Chemical Categorization and Prioritization in Environmental Management
Given the vast number of chemicals in commerce, regulatory agencies cannot assess every substance individually. Instead, they employ conceptual frameworks for chemical categorization and prioritization to manage this complexity efficiently. 3eco.comnih.gov These frameworks allow for a systematic screening of chemicals to identify those that may pose a greater risk and require more in-depth assessment or regulatory action. nih.gov
A key strategy is the formation of chemical categories. epa.gov The EPA and other international bodies group chemicals based on similarities in their structure, physicochemical properties, or mechanisms of action. epa.gov This approach is foundational to managing data-poor substances like Phenol, isooctyldinitro-. By placing it in a category with structurally similar compounds, such as other alkylated dinitrophenols or even the broader class of dinitrophenols, regulators can use a technique called "read-across." epa.gov Read-across involves using data from well-studied chemicals (like 2,4-DNP) to fill data gaps and make predictions about the properties and potential hazards of less-studied chemicals in the same category. epa.gov
The basis for categorization can include:
A common chemical functional group (e.g., phenols, nitro compounds). epa.gov
Common precursors or environmental breakdown products. epa.gov
An incremental and constant change across the category (e.g., increasing alkyl chain length). epa.gov
Frameworks like the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) and the principles developed by the Organisation for Economic Co-operation and Development (OECD) rely on such categorization. 3eco.com These systems use hazard and exposure information to prioritize chemicals. For example, substances identified as Persistent, Bioaccumulative, and Toxic (PBT) or those with widespread exposure potential are often flagged for higher-priority review. The process is often tiered, starting with simple screening and progressing to more complex risk assessments for chemicals of concern. nih.gov
Basis for Chemical Categorization
| Basis for Similarity | Rationale | Relevance to Phenol, isooctyldinitro- |
|---|---|---|
| Structural Similarity | Chemicals with similar structures are likely to have similar physicochemical properties and biological activities. | Belongs to the dinitrophenol family; contains a phenol ring, two nitro groups, and an isooctyl group. |
| Common Functional Groups | Functional groups often dictate the reactivity and metabolic pathways of a molecule. epa.gov | Hydroxyl (-OH) group of the phenol; Nitro (-NO2) groups. |
| Similar Physicochemical Properties | Properties like solubility, vapor pressure, and partition coefficient (Kow) govern environmental fate and bioavailability. | Predicted high lipophilicity (fat-solubility) due to the isooctyl chain is a key property for assessment. vulcanchem.com |
| Common Mechanism of Action | Chemicals may elicit a toxic response through the same biological pathway. | Potential to act as a mitochondrial uncoupler, similar to other dinitrophenols. wikipedia.orgbris.ac.uk |
Interdisciplinary Research Perspectives and Future Directions in Phenol, Isooctyldinitro Studies
Integration of Omics Technologies (Genomics, Metabolomics) in Research
The fields of genomics and metabolomics offer powerful tools to investigate the interaction of "Phenol, isooctyldinitro-" with biological systems. These "omics" technologies provide a holistic view of the molecular responses of organisms to chemical exposure, moving beyond classical toxicological endpoints. researchgate.net
Genomics can be employed to identify specific genes and genetic pathways that are affected by exposure to "Phenol, isooctyldinitro-". For instance, studies on other nitroaromatic compounds have shown that microorganisms can evolve specific catabolic pathways for their degradation. nih.govnih.gov Genomic sequencing of microbes from contaminated environments could reveal novel enzymes and degradation pathways relevant to dinitrophenols. This understanding is crucial for developing bioremediation strategies.
Metabolomics , the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, can provide a real-time snapshot of physiological responses to "Phenol, isooctyldinitro-". By analyzing the changes in the metabolome, researchers can identify biomarkers of exposure and effect. For example, the gut microbiota plays a significant role in metabolizing nitroaromatic compounds, sometimes leading to the formation of more toxic intermediates. acs.org Integrating metabolomics with microbiome studies could elucidate the transformation products of "Phenol, isooctyldinitro-" in the gut and their subsequent effects on host health. mdpi.comnih.gov
Multi-omics approaches, combining genomics, transcriptomics, proteomics, and metabolomics, are becoming increasingly vital in understanding the biodegradation of complex chemicals like nitroaromatics. mdpi.comfrontiersin.org Such an integrated approach could map the complete degradation pathway of "Phenol, isooctyldinitro-" in a model organism, as has been done for other pollutants. mdpi.com
Table 1: Potential Omics-Based Research Applications for Phenol (B47542), Isooctyldinitro-
| Omics Technology | Research Question | Potential Outcome |
| Genomics | Which microbial genes are involved in the degradation of "Phenol, isooctyldinitro-"? | Identification of novel enzymes and pathways for bioremediation. |
| Transcriptomics | How does gene expression in a target organism (e.g., fish, bacteria) change upon exposure? | Understanding the molecular mechanisms of toxicity and cellular stress response. |
| Proteomics | Which proteins are differentially expressed in response to the compound? | Pinpointing specific protein targets and elucidating modes of action. |
| Metabolomics | What are the metabolic byproducts of "Phenol, isooctyldinitro-" in biological systems? | Identification of transformation products and biomarkers of exposure. acs.orgnih.gov |
| Multi-Omics | What is the complete pathway from gene to function in the microbial degradation of the compound? | A holistic model of the compound's biological interactions and fate. mdpi.comfrontiersin.org |
Application of Artificial Intelligence and Machine Learning in Predictive Modeling
Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing chemical research and toxicology by enabling the prediction of a compound's properties and biological activity from its structure. nih.govacs.org For a compound like "Phenol, isooctyldinitro-", where empirical data may be scarce, these computational approaches are invaluable.
Quantitative Structure-Activity Relationship (QSAR) models, powered by ML algorithms, can predict various endpoints, including toxicity, mutagenicity, and environmental fate. acs.orgnih.gov For instance, ML models have been successfully developed for other nitroaromatic compounds to predict properties like impact sensitivity and mutagenic activity based on molecular descriptors. researchgate.netresearchgate.netchemrxiv.org These models can rapidly screen for potential hazards without the need for extensive and costly laboratory testing.
Explainable AI is also emerging as a critical tool, helping researchers to understand why a model makes a certain prediction, thereby providing insights into the underlying chemical mechanisms. youtube.com
Table 2: Illustrative Machine Learning Applications in Nitroaromatic Compound Research
| ML Application | Input Data | Predicted Property | Relevance for Phenol, Isooctyldinitro- |
| QSAR for Toxicity | Molecular descriptors (e.g., electronic properties, size, shape) | Toxic modes of action, mutagenicity acs.orgnih.gov | Early-stage hazard assessment and prioritization for further testing. |
| Predictive Modeling | Density Functional Theory (DFT) calculated charge densities | Impact sensitivity researchgate.netchemrxiv.orgrsc.org | Safety assessment for handling and storage, and for designing safer analogues. |
| Biodegradation Prediction | Chemical structure, known metabolic reactions | Likelihood and pathway of microbial degradation acs.org | Evaluating environmental persistence and potential for bioremediation. |
| AOP Frameworks | Chemical structure, in vitro assay data | Adverse Outcome Pathways (AOPs) nih.gov | Mechanistic understanding of toxicity from molecular initiation to adverse outcome. |
These predictive tools can significantly accelerate the safety assessment of "Phenol, isooctyldinitro-" and its potential analogues, aligning with the global push to reduce animal testing in toxicology. youtube.com
Sustainable Chemistry and Engineering Principles for Next-Generation Analogues
The principles of green and sustainable chemistry provide a framework for designing chemical products and processes that minimize the use and generation of hazardous substances. researchgate.netrjpn.org When considering the synthesis and application of "Phenol, isooctyldinitro-" or its future analogues, these principles are paramount.
The focus would be on developing synthetic routes that are more energy-efficient, use renewable feedstocks, and employ safer solvents and reagents. nih.gov For example, research into the synthesis of other nitroaromatic compounds has explored three-component ring transformations under mild conditions, which can improve efficiency and reduce waste compared to traditional methods. mdpi.com Similarly, photocatalysis is being explored as a green technology for chemical synthesis. nih.gov
Furthermore, sustainable chemistry emphasizes designing molecules for degradation, ensuring that after their useful life, they break down into innocuous products rather than persisting in the environment. nih.gov This involves considering the metabolic pathways of related compounds to design new molecules that are more readily biodegradable. nih.govnih.gov The use of plant extracts in the "green synthesis" of nanoparticles offers another avenue for creating novel materials with reduced environmental impact. researchgate.net
Table 3: Green Chemistry Principles Applied to the Lifecycle of Phenol, Isooctyldinitro- Analogues
| Green Chemistry Principle | Application in Research and Development |
| Prevention | Design syntheses to avoid waste generation from the outset. rjpn.org |
| Atom Economy | Maximize the incorporation of all materials used in the process into the final product. |
| Less Hazardous Synthesis | Use and generate substances that possess little or no toxicity to human health and the environment. nih.govmdpi.com |
| Designing Safer Chemicals | Design chemical products to affect their desired function while minimizing their toxicity. |
| Safer Solvents & Auxiliaries | Minimize or avoid the use of auxiliary substances like solvents. Explore alternatives like water or supramolecular solvents. nih.gov |
| Design for Degradation | Design products to break down into harmless substances after use, preventing environmental persistence. nih.gov |
By integrating these principles, future research can focus on developing analogues of "Phenol, isooctyldinitro-" that retain desired functionalities while exhibiting improved environmental and safety profiles.
Global Collaborations and Data Sharing Initiatives in Environmental Chemistry Research
Addressing the challenges posed by chemical contaminants is a global endeavor that necessitates international cooperation and open data sharing. oecd.orgoup.com For compounds like "Phenol, isooctyldinitro-", pooling resources and expertise across borders can accelerate research and lead to more robust environmental risk assessments.
Initiatives like the International Collaboration in Chemistry (ICC) program by the U.S. National Science Foundation (NSF) are designed to foster such partnerships. nsf.govnsf.gov These collaborations allow researchers to leverage unique resources, capabilities, and perspectives from different countries.
Moreover, open-access data platforms are becoming crucial for advancing environmental science. edf.org Sharing data on the properties, environmental concentrations, and toxicological effects of chemicals allows for more comprehensive global-scale analyses and modeling. nih.govweforum.org Organizations like the International Union of Pure and Applied Chemistry (IUPAC) work to create standardized digital reporting formats to ensure that chemical data can be exchanged and used consistently worldwide. iupac.org The World Health Organization (WHO) also emphasizes data sharing to understand the links between environmental factors, like chemical exposure, and health outcomes. who.int Such platforms can help build a global knowledge base on chemicals like "Phenol, isooctyldinitro-", even when data from individual studies are limited.
The development of next-generation data-sharing platforms that support live user interaction and multi-organizational collaboration will be key to tackling global chemical pollution and advancing sustainable chemistry. nih.gov
Q & A
Q. How can researchers optimize synthetic routes for phenol, isooctyldinitro- to improve yield and purity?
Methodological Answer: Begin by evaluating reaction parameters such as temperature, solvent polarity, and catalyst choice. Use fractional crystallization or column chromatography for purification. Validate purity via high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to detect byproducts . For reproducibility, document stepwise intermediates (e.g., nitro-intermediates) and characterize them using H/C NMR to confirm structural integrity .
Q. What analytical techniques are most reliable for characterizing phenol, isooctyldinitro- and its derivatives?
Methodological Answer:
- Structural Confirmation : Use single-crystal X-ray diffraction (SC-XRD) for unambiguous structural determination, as demonstrated in studies of nitroaromatic compounds .
- Spectroscopic Analysis : Combine H/C NMR, FT-IR, and UV-Vis spectroscopy to identify functional groups and electronic transitions.
- Purity Assessment : Employ gas chromatography (GC-MS) or HPLC-MS to detect trace impurities .
Q. How should thermodynamic properties (e.g., enthalpy of formation) be experimentally determined for phenol, isooctyldinitro-?
Q. What protocols ensure robust validation of analytical methods for detecting phenol, isooctyldinitro- in complex matrices?
Methodological Answer: Follow ICH guidelines for method validation:
- Linearity : Test across a concentration range (e.g., 0.1–100 µg/mL) with .
- Recovery Studies : Spike samples with known concentrations and measure recovery rates (target: 90–110%).
- Interference Checks : Analyze matrices (e.g., biological fluids, environmental samples) to confirm specificity .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reactivity of phenol, isooctyldinitro- under oxidative or photocatalytic conditions?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare reaction rates of isotopically labeled vs. unlabeled compounds to identify rate-determining steps.
- Trapping Intermediates : Use quench-flow techniques or cryogenic spectroscopy (e.g., ESR for radical detection) .
- Computational Modeling : Perform DFT calculations to map potential energy surfaces and identify transition states .
Q. How should researchers address contradictions in reported data (e.g., conflicting thermodynamic or kinetic values)?
Methodological Answer:
- Source Audit : Verify experimental conditions (e.g., solvent, temperature) and purity of starting materials.
- Statistical Meta-Analysis : Apply tools like Cochran’s Q-test to assess heterogeneity across studies .
- Replicate Key Experiments : Use standardized protocols (e.g., ASTM methods) to minimize variability .
Q. What methodologies are suitable for assessing the environmental impact and degradation pathways of phenol, isooctyldinitro-?
Methodological Answer:
- Biodegradation Studies : Use OECD 301F respirometry to measure microbial mineralization rates.
- Photolysis Experiments : Expose the compound to UV-Vis light and analyze degradation products via LC-MS/MS .
- Ecotoxicology : Conduct acute/chronic toxicity tests on model organisms (e.g., Daphnia magna) using OECD 202/203 guidelines .
Q. How can computational models predict the behavior of phenol, isooctyldinitro- in novel applications (e.g., materials science)?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model interactions with polymers or surfaces to predict stability.
- QSAR Modeling : Correlate structural descriptors (e.g., Hammett constants) with observed properties (e.g., solubility, reactivity) .
- Machine Learning : Train models on existing datasets to forecast synthetic feasibility or toxicity .
Methodological Frameworks and Pitfalls
-
Experimental Design : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to define scope. For example:
-
Common Pitfalls :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
